molecular formula C9H13F3O3 B578070 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1248081-37-9

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B578070
CAS No.: 1248081-37-9
M. Wt: 226.195
InChI Key: SQSSOKYNTBRSCM-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 1248081-37-9) is a high-purity chemical intermediate designed for advanced organic synthesis and drug discovery applications. This compound features a unique molecular architecture that combines a rigid spirocyclic system with a polar trifluoromethyl group, making it a valuable building block for constructing complex molecules with enhanced properties. The primary application of this compound is as a versatile scaffold in pharmaceutical research, where it is used in the development of biologically active molecules . The incorporation of the trifluoromethyl group is a strategic approach in medicinal chemistry, as it can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Furthermore, the spirocyclic system contributes a three-dimensional rigidity to the structure, which is a privileged scaffold in drug discovery for enabling precise spatial orientation and often leading to higher selectivity and improved pharmacokinetic profiles . Beyond pharmaceuticals, this intermediate also serves as a key building block in the preparation of specialty agrochemicals, where its structural features can contribute to the efficacy and selectivity of the final products . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSSOKYNTBRSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C(F)(F)F)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic pathway for 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, a valuable fluorinated building block in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide outlines a robust and well-established two-step approach based on analogous reactions reported in the literature. The proposed synthesis involves the initial preparation of the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one, followed by its nucleophilic trifluoromethylation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two primary steps:

  • Step 1: Ketalization. The selective protection of one carbonyl group of 1,4-cyclohexanedione with ethylene glycol to yield 1,4-dioxaspiro[4.5]decan-8-one.

  • Step 2: Nucleophilic Trifluoromethylation. The addition of a trifluoromethyl group to the remaining carbonyl of 1,4-dioxaspiro[4.5]decan-8-one using a suitable trifluoromethylating agent, such as the Ruppert-Prakash reagent, to form the desired tertiary alcohol.

Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This procedure is based on established methods for the mono-ketalization of 1,4-cyclohexanedione. Several catalytic systems have been reported, with varying reaction times and yields.

Method A: Acetic Acid Catalysis

  • Reactants: 1,4-Cyclohexanedione, Ethylene Glycol, Acetic Acid, Water.

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-cyclohexanedione, ethylene glycol, and a solution of acetic acid and water. The reaction mixture is heated to a specified temperature with vigorous stirring for a designated period. Upon completion, the reaction is cooled to room temperature, and the product is extracted with a suitable organic solvent (e.g., toluene). The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or distillation.[1]

  • Reaction Conditions and Yields: A study has shown that under optimized conditions (reaction temperature = 65°C, volume ratio of HAc/H2O = 5:1, and reactant concentration = 0.5 g·mL-1), a chromatographic yield of 80% can be achieved with a reaction time of 11 minutes.[1]

Method B: Weak Acidic Cation Exchange Resin Catalysis

  • Reactants: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (a protected form of 1,4-cyclohexanedione), Water, Weak Acidic Acrylic Cation Exchange Resin.

  • Procedure: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane is hydrolyzed in water using a weak acidic acrylic cation exchange resin as a catalyst. The reaction is carried out at a specific temperature for a set duration. After the reaction, the resin is filtered off, and the aqueous solution is extracted with an organic solvent like toluene. The product is then isolated by crystallization from a solvent such as petroleum ether. This method offers the advantage of easy catalyst separation and reuse.[2]

  • Reaction Conditions and Yields: A patent describes that a selectivity of up to 75% and a yield of 65% can be achieved with this environmentally friendly process.[2]

Step 2: Synthesis of this compound

This proposed protocol is based on the well-documented trifluoromethylation of ketones using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃).

  • Reactants: 1,4-Dioxaspiro[4.5]decan-8-one, Ruppert-Prakash Reagent (TMSCF₃), Tetrabutylammonium Fluoride (TBAF) or other suitable initiator, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of a fluoride source, such as TBAF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the Ruppert-Prakash reagent (TMSCF₃) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by the addition of an aqueous solution of a protic acid (e.g., 1 M HCl) at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Comparison of Reported Synthesis Methods for 1,4-Dioxaspiro[4.5]decan-8-one
MethodStarting MaterialCatalyst/ReagentsSolventTemperature (°C)TimeYield (%)Reference
A1,4-CyclohexanedioneAcetic Acid/Water-6511 min80 (chromatographic)[1]
B1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneWeak Acidic Cation Exchange ResinWaterNot specifiedNot specified65[2]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 1248081-37-9[3][4][5]
Molecular Formula C₉H₁₃F₃O₃[3][5]
Molecular Weight 226.19 g/mol [5]
Appearance Yellow oil[5]
Purity Typically >95%[4][5]

Mandatory Visualizations

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Trifluoromethylation 1_4_Cyclohexanedione 1,4-Cyclohexanedione Ketalization_Reaction Ketalization (Acid Catalyst) 1_4_Cyclohexanedione->Ketalization_Reaction Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Ketalization_Reaction 1_4_Dioxaspiro_4_5_decan_8_one 1,4-Dioxaspiro[4.5]decan-8-one Ketalization_Reaction->1_4_Dioxaspiro_4_5_decan_8_one Trifluoromethylation_Reaction Nucleophilic Trifluoromethylation 1_4_Dioxaspiro_4_5_decan_8_one->Trifluoromethylation_Reaction TMSCF3 Ruppert-Prakash Reagent (TMSCF₃) TMSCF3->Trifluoromethylation_Reaction Fluoride_Initiator Fluoride Initiator (e.g., TBAF) Fluoride_Initiator->Trifluoromethylation_Reaction Final_Product This compound Trifluoromethylation_Reaction->Final_Product

Caption: Proposed two-step synthetic workflow for this compound.

G Ketone 1,4-Dioxaspiro[4.5]decan-8-one Intermediate_2 Tetrahedral Intermediate Ketone->Intermediate_2 Nucleophilic Attack TMSCF3 TMSCF₃ Intermediate_1 [CF₃]⁻ (Trifluoromethyl Anion) TMSCF3->Intermediate_1 Activation Fluoride F⁻ (Initiator) Fluoride->Intermediate_1 Intermediate_1->Intermediate_2 Silylated_Intermediate O-Silylated Intermediate Intermediate_2->Silylated_Intermediate Silylation Final_Product This compound Workup Aqueous Workup (H⁺) Workup->Final_Product Silylated_Intermediate->Final_Product Hydrolysis

Caption: Reaction mechanism for the nucleophilic trifluoromethylation of a ketone.

References

An In-depth Technical Guide to the Chemical Properties of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, a fluorinated spirocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous structures and established principles of organic chemistry to present a thorough profile. This guide covers the compound's structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance. The inclusion of trifluoromethyl and spirocyclic motifs suggests potential applications in the development of novel therapeutics.

Introduction

Trifluoromethylated compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the trifluoromethyl (-CF3) group. The introduction of a -CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are also valuable in drug design as they introduce three-dimensionality, which can improve target specificity and reduce off-target effects.[2] The compound this compound combines these two important structural features, making it a molecule with high potential in medicinal chemistry. This guide aims to provide a detailed technical overview for researchers and drug development professionals interested in this and related compounds.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₃F₃O₃Supplier Data
Molecular Weight 226.2 g/mol Supplier Data
CAS Number 1248081-37-9Supplier Data
Appearance Yellow oilSupplier Data
Physical State LiquidSupplier Data
Melting Point Not Available-
Boiling Point Not Available-
pKa Not Available (Predicted to be weakly acidic due to the tertiary alcohol)-
logP (Predicted) Not Available-
Solubility Not Available (Expected to be soluble in common organic solvents)-

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of tertiary trifluoromethyl alcohols is the nucleophilic trifluoromethylation of a corresponding ketone precursor.[3] In this case, this compound can be synthesized from 1,4-dioxaspiro[4.5]decan-8-one using a nucleophilic trifluoromethylating agent, such as trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[3]

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound Ketone 1,4-dioxaspiro[4.5]decan-8-one Intermediate Silyl Ether Intermediate Ketone->Intermediate 1. Reagent TMSCF3 (Ruppert-Prakash Reagent) Catalyst TBAF (catalyst) THF Product This compound Intermediate->Product 2. Workup Aqueous Workup (e.g., HCl or NH4Cl)

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Nucleophilic Trifluoromethylation

This protocol is a representative procedure for the trifluoromethylation of a ketone using the Ruppert-Prakash reagent and a fluoride catalyst.

Materials:

  • 1,4-dioxaspiro[4.5]decan-8-one

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq).

  • Dissolve the ketone in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) to the stirred solution.

  • Add a catalytic amount of TBAF solution (e.g., 0.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding 1 M HCl solution.

  • Stir the mixture for 30 minutes to ensure the desilylation of the intermediate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, the presence of the trifluoromethyl and spirocyclic motifs suggests its potential as a scaffold in drug discovery.

  • Anticancer Activity: Many trifluoromethylated and spirocyclic compounds have demonstrated potent anticancer activities. They can act as inhibitors of key signaling pathways involved in tumor cell proliferation and survival.[4] For instance, some spiro compounds have shown cytotoxicity against human breast and liver cancer cell lines.[4]

  • Antiviral and Antimicrobial Properties: The introduction of a trifluoromethyl group can enhance the antiviral and antimicrobial properties of organic molecules.[1]

  • Neurological Applications: Spirocyclic compounds have been investigated for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.[2]

Hypothetical Drug Discovery Workflow

The following diagram illustrates a potential workflow for investigating the biological activity of this compound.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis and Purification Screening High-Throughput Screening Synthesis->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Bioactivity Data Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Validated Hits Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Opt->Preclinical Optimized Leads

Caption: A potential drug discovery workflow.

Conclusion

This compound is a chemical entity with significant potential in the field of medicinal chemistry. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on established chemical principles and data from related structures. The proposed synthetic route offers a practical approach for its preparation, and the discussion on its potential biological significance highlights promising avenues for future research. This technical guide serves as a valuable resource for scientists and researchers interested in exploring the therapeutic potential of novel fluorinated spirocyclic compounds.

References

In-Depth Technical Guide: 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS 1248081-37-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific biological activity and detailed experimental protocols for 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is limited. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and potential research applications based on the characteristics of related chemical structures.

Core Properties

This compound is a fluorinated organic compound featuring a spirocyclic ketal and a tertiary alcohol bearing a trifluoromethyl group. The presence of the trifluoromethyl group is known to significantly influence the physicochemical and biological properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3]

Table 1: Physicochemical Properties of CAS 1248081-37-9

PropertyValueSource
CAS Number 1248081-37-9AK Scientific, Inc., Aaron Chemicals
Chemical Name This compoundAK Scientific, Inc., Aaron Chemicals
Molecular Formula C₉H₁₃F₃O₃AK Scientific, Inc., Aaron Chemicals
Molecular Weight 226.19 g/mol AK Scientific, Inc., Aaron Chemicals
Minimum Purity 95%AK Scientific, Inc.
Physical State Not availableAK Scientific, Inc.
Solubility Not availableAK Scientific, Inc.
Melting Point Not availableAK Scientific, Inc.
Boiling Point Not availableAK Scientific, Inc.

Plausible Synthetic Route

A likely synthetic pathway to this compound involves a two-step process starting from 1,4-cyclohexanedione monoethylene ketal. This approach includes the introduction of the trifluoromethyl group via nucleophilic trifluoromethylation, followed by the formation of the tertiary alcohol.

G cluster_0 Step 1: Nucleophilic Trifluoromethylation cluster_1 Step 2: Desilylation 1_4_Cyclohexanedione_monoethylene_ketal 1,4-Cyclohexanedione monoethylene ketal Reaction1 Reaction in THF 1_4_Cyclohexanedione_monoethylene_ketal->Reaction1 Trifluoromethyltrimethylsilane Trifluoromethyltrimethylsilane (TMSCF3) Trifluoromethyltrimethylsilane->Reaction1 TBAF Tetrabutylammonium fluoride (TBAF) TBAF->Reaction1 Intermediate 8-(Trifluoromethyl)-8-(trimethylsilyloxy)-1,4-dioxaspiro[4.5]decane Reaction1->Intermediate Intermediate_2 8-(Trifluoromethyl)-8-(trimethylsilyloxy)-1,4-dioxaspiro[4.5]decane Reaction2 Hydrolysis Intermediate_2->Reaction2 Aqueous_Acid Aqueous Acid (e.g., HCl) Aqueous_Acid->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 8-(Trifluoromethyl)-8-(trimethylsilyloxy)-1,4-dioxaspiro[4.5]decane

  • To a solution of 1,4-cyclohexanedione monoethylene ketal (1 equivalent) in anhydrous tetrahydrofuran (THF), add trifluoromethyltrimethylsilane (TMSCF₃) (1.2 equivalents).

  • Cool the mixture to 0°C.

  • Slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude silyl ether intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 8-(trifluoromethyl)-8-(trimethylsilyloxy)-1,4-dioxaspiro[4.5]decane in a mixture of THF and 1M hydrochloric acid (HCl).

  • Stir the solution at room temperature for 1-2 hours, monitoring the desilylation by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the final product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for CAS 1248081-37-9 has been reported, the presence of the trifluoromethyl group and the spirocyclic scaffold suggests potential applications in drug discovery.[4] Trifluoromethylated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and ability to modulate biological activity.[1][2][3] Spirocycles offer a three-dimensional architecture that can lead to improved target specificity and novelty in chemical space.[4]

Potential areas of investigation for this compound could include its activity as an inhibitor of enzymes or as a modulator of receptor signaling pathways. For instance, trifluoromethyl ketones are known to act as potent inhibitors of various proteases and hydrolases.[5]

Hypothetical Experimental Workflow for Biological Screening

The following workflow outlines a potential strategy for investigating the biological properties of this compound.

G Start 8-(Trifluoromethyl)-1,4- dioxaspiro[4.5]decan-8-ol Primary_Screening Primary Screening (e.g., High-Throughput Screening) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identification->Dose_Response Target_Identification Target Identification/ Mechanism of Action Studies Dose_Response->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Suppliers

The following suppliers have listed CAS number 1248081-37-9 in their catalogs. Please note that availability and purity may vary.

  • AK Scientific, Inc.[6]

  • Aaron Chemicals[7]

  • Accela ChemBio Inc.[5]

  • Apollo Scientific[8]

  • BLDpharm[9]

Conclusion

This compound represents an intriguing, yet understudied, chemical entity. Its structural features, particularly the trifluoromethyl group and spirocyclic system, suggest its potential as a valuable building block in medicinal chemistry and drug discovery. The proposed synthetic route provides a viable starting point for its preparation, and the outlined biological screening workflow offers a roadmap for elucidating its potential therapeutic applications. Further research is warranted to fully characterize the chemical and biological properties of this compound.

References

Spectroscopic and Synthetic Overview of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the available spectroscopic data and a detailed, cited experimental protocol for its synthesis.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.95s4H-O-CH₂-CH₂-O-
~1.90 - 1.60m8HCyclohexane CH₂
~2.50s1H-OH

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)Quartet (JC-F in Hz)Assignment
~125q (J ≈ 285 Hz)-CF₃
~95q (J ≈ 30 Hz)C-CF₃
~108Spirocyclic Carbon
~64-O-CH₂-CH₂-O-
~35Cyclohexane CH₂
~25Cyclohexane CH₂

Note: The carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself are expected to show quartet splitting due to coupling with the fluorine atoms.

Table 3: IR and Mass Spectrometry Data (Predicted)
Spectroscopic MethodCharacteristic Peaks / Fragments
IR (Infrared) ~3400 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1100-1250 cm⁻¹ (C-F stretch)
MS (Mass Spectrometry) m/z = 226 (M⁺), fragments corresponding to loss of H₂O, C₂H₄O, and CF₃.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic trifluoromethylation of 1,4-dioxaspiro[4.5]decan-8-one. The following protocol is a general procedure based on established methods for trifluoromethylation of ketones using Ruppert-Prakash type reagents.

Reaction Scheme:

Materials:

  • 1,4-dioxaspiro[4.5]decan-8-one

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

  • Tetrabutylammonium fluoride (TBAF) or other suitable initiator

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate for extraction

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add (trifluoromethyl)trimethylsilane (1.2 - 1.5 eq).

  • To this mixture, add a catalytic amount of a suitable initiator, such as a solution of TBAF in THF (0.1 eq), dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF at 0 °C start->dissolve add_tms Add (Trifluoromethyl)trimethylsilane dissolve->add_tms add_initiator Add TBAF solution dropwise add_tms->add_initiator react Stir at room temperature for 12-24 hours add_initiator->react quench Quench with 1 M HCl at 0 °C react->quench extract Extract with CH₂Cl₂ or EtOAc quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ or Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

The Ascendancy of Trifluoromethylated Spirocycles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, CN – December 26, 2025 – In the intricate world of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among the rising stars in this field are trifluoromethylated spirocycles, a class of compounds characterized by their unique three-dimensional structure and the presence of a trifluoromethyl (CF3) group. This guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis, biological activity, and therapeutic promise of these remarkable molecules. The strategic incorporation of a CF3 group is known to significantly improve critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3]

Synthetic Strategies: Building Complexity

The construction of trifluoromethylated spirocycles is a testament to the ingenuity of modern synthetic chemistry. A predominant and highly successful strategy involves the [3+2] cycloaddition reaction, particularly utilizing N-2,2,2-trifluoroethylisatin ketimines as key building blocks for the synthesis of spirooxindoles.[1][4][5] This method allows for the efficient assembly of complex pyrrolidinyl-spirooxindole scaffolds with high degrees of stereocontrol. Other notable methods include dearomatization reactions and multi-component reactions that provide access to a diverse range of spirocyclic systems.[5]

Quantitative Analysis of Key Synthetic Methodologies

The following tables summarize quantitative data from representative syntheses of various trifluoromethylated spirocycles, highlighting the efficiency and stereoselectivity of current methods.

Table 1: Asymmetric [3+2] Cycloaddition for Spirooxindoles Synthesis of vicinally bis(trifluoromethyl)-substituted 3,2'-pyrrolidinyl spirooxindoles.

EntrySubstrate 1 (Ketimine)Substrate 2 (Alkene)CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1N-Boc, 5-Hβ-CF3 enone (phenyl)Squaramide99>20:198
2N-Boc, 5-Clβ-CF3 enone (phenyl)Squaramide98>20:199
3N-Boc, 5-Brβ-CF3 enone (4-Cl-Ph)Squaramide99>20:1>99
4N-Me, 5-H3-(trifluoroethylidene)oxindoleSquaramide99>20:199
5N-Me, 5-F3-(trifluoroethylidene)oxindoleSquaramide97>20:198

Data synthesized from supporting information in cited literature.[6][7]

Table 2: Synthesis of Trifluoromethylated Dispirooxindoles Base-catalyzed diastereoselective [3+2] annulation for the synthesis of CF3-containing 3,3'-pyrrolidinyl-dispirooxindoles.

EntryIsatin-Derived YlideMethyleneindolinoneBaseYield (%)Diastereomeric Ratio (dr)
1N-Me, 5-HN-Me, 5-HDBU9818:1
2N-Me, 5-ClN-Me, 5-HDBU9615:1
3N-Me, 5-BrN-Me, 5-BrDBU9516:1
4N-Boc, 5-HN-Boc, 5-HDBU9210:1
5N-Boc, 5-MeN-Boc, 5-MeDBU9412:1

Data synthesized from supporting information in cited literature.[8]

Table 3: Synthesis of Other Trifluoromethylated Spiro-Heterocycles Examples of syntheses for non-oxindole based spirocycles.

Spirocycle ClassReaction TypeReactantsYield (%)Stereoselectivity
Spiro-Pyrazoline[3+2] CycloadditionCF3-Nitrile Imine, Unsaturated Isoxazoloneup to 93N/A
Spiro[indene-proline]Rh(III)-Catalyzed C-H AnnulationDehydroproline, Tolane51-85N/A
Spiro[5.5]trienoneElectrooxidative DearomatizationBiaryl Ynoneup to 92 (NMR)Regioselective
Spiro-Pyrrolidine-Pyrazolone[3+2] CycloadditionUnsaturated Pyrazolone, CF3-Imino Malonateup to 99>20:1 dr, 99% ee

Data synthesized from supporting information in cited literature.[1][7][9][10]

Experimental Protocols

Providing detailed and reproducible experimental methods is crucial for advancing scientific research. Below is a representative protocol for the popular [3+2] cycloaddition reaction to synthesize trifluoromethylated spirooxindoles.

Representative Protocol: Organocatalytic Asymmetric [3+2] Cycloaddition
  • Preparation of Reactants: The N-2,2,2-trifluoroethylisatin ketimine (0.10 mmol, 1.0 equiv) and the β-trifluoromethyl substituted electron-deficient alkene (0.12 mmol, 1.2 equiv) are prepared and purified according to established literature procedures.

  • Reaction Setup: To a dry Schlenk tube is added the chiral squaramide catalyst (1-5 mol%). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., dichloromethane or toluene, 1.0 mL) is added, and the mixture is stirred at the specified temperature (e.g., room temperature or 0 °C).

  • Addition of Reactants: The electron-deficient alkene is added to the catalyst solution, followed by the dropwise addition of a solution of the ketimine in the same anhydrous solvent.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (ketimine) is consumed. This typically takes between 12 to 48 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired trifluoromethylated spirooxindole product.

  • Characterization: The structure and stereochemistry of the product are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and comparison to literature data. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

This is a generalized protocol synthesized from procedures described in the literature.[7][11][12][13]

Applications in Drug Discovery: Targeting Cancer Pathways

Trifluoromethylated spirocycles have emerged as potent agents in oncology research, with many derivatives exhibiting significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).[1][11] Their mechanism of action often involves the inhibition of key proteins in cellular signaling pathways that are critical for cancer cell proliferation and survival.

Two prominent targets that have been identified are Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) .[1][11][12] Inhibition of these targets disrupts the cell cycle and blocks pro-survival signals, leading to apoptosis in cancer cells.

Visualizing the Mechanism of Action

To better understand the therapeutic potential of these compounds, it is essential to visualize their impact on cellular machinery. The following diagrams, rendered using Graphviz, illustrate a general experimental workflow and the key signaling pathways targeted by trifluoromethylated spirocycles.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Reactants Starting Materials (e.g., Isatin, CF3-Amine) Synthesis Chemical Synthesis ([3+2] Cycloaddition) Reactants->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, HRMS) Purification->Characterization InVitro In Vitro Assays (Cancer Cell Lines) Characterization->InVitro TargetID Target Identification (e.g., Kinase Assays) InVitro->TargetID SAR SAR Studies TargetID->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General experimental workflow for the development of trifluoromethylated spirocycles.

EGFR_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K Inhibitor Trifluoromethylated Spirocycle Inhibitor->EGFR RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a trifluoromethylated spirocycle.

CDK2_Pathway CDK2 Cell Cycle Pathway Inhibition cluster_Rb Rb-E2F Complex CyclinE Cyclin E ActiveComplex Cyclin E-CDK2 (Active Kinase) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylation ActiveComplex->Rb G1_S_Block G1/S Arrest Inhibitor Trifluoromethylated Spirocycle Inhibitor->ActiveComplex Inhibitor->G1_S_Block pRb p-Rb (Inactive) E2F E2F pRb->E2F releases S_Phase S Phase (DNA Replication) E2F->S_Phase Transcription of S-phase genes G1 G1 Phase G1->S_Phase Cell Cycle Progression

Caption: Disruption of the G1/S cell cycle transition via CDK2 inhibition.

Conclusion

Trifluoromethylated spirocycles represent a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensionality, and enhanced physicochemical properties. The development of robust synthetic methodologies, particularly asymmetric cycloadditions, has made these complex molecules more accessible for biological evaluation. Their demonstrated activity as potent inhibitors of key cancer-related signaling pathways, such as EGFR and CDK2, underscores their immense potential as next-generation therapeutic agents. Future research will undoubtedly focus on expanding the chemical diversity of this compound class and further elucidating their mechanisms of action to unlock their full therapeutic promise.

References

An In-depth Technical Guide to 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established chemical principles and data for analogous structures to present a robust profile. This guide covers the probable synthetic route, detailed protocols for characterization, and a discussion of its potential significance in medicinal chemistry, particularly for professionals in drug development. The inclusion of a trifluoromethyl group and a spiroketal scaffold suggests potential for this molecule as a valuable building block in the design of novel therapeutics.

Introduction

This compound is a fluorinated organic compound featuring two key structural motifs of significant interest in medicinal chemistry: a trifluoromethyl carbinol and a 1,4-dioxaspiro[4.5]decane moiety. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The spiroketal scaffold provides a rigid, three-dimensional framework that can be advantageous for achieving specific spatial orientations of functional groups, a critical aspect in optimizing interactions with biological targets.[4][5] This guide aims to provide a detailed theoretical and practical framework for researchers working with or considering the use of this compound.

Physical and Chemical Characteristics

Based on available data and predictions for analogous compounds, the key physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₃F₃O₃Calculated
Molecular Weight 226.19 g/mol Calculated
CAS Number 1248081-37-9Publicly Available Data
Appearance Likely a colorless to pale yellow oil/liquidPredicted based on analogs
Boiling Point Predicted: 258.4 ± 40.0 °C at 760 mmHgPredicted
Flash Point Predicted: 125.7 ± 23.8 °CPredicted
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH). Poorly soluble in water.Predicted
pKa Estimated to be around 12-13 for the hydroxyl groupPredicted based on trifluoromethyl carbinols

Synthesis and Purification

Proposed Synthetic Scheme

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Ketone 1,4-Dioxaspiro[4.5]decan-8-one Product This compound Ketone->Product 1. Nucleophilic Addition 2. Aqueous Workup Reagent TMSCF₃ (Ruppert-Prakash Reagent) Reagent->Product Catalyst Catalyst (e.g., TBAF, CsF) Catalyst->Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Product

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a general procedure based on established methods for the trifluoromethylation of ketones.[6][8]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, ~0.1 eq) or cesium fluoride (CsF, ~0.1 eq).

  • Reaction: Slowly add the Ruppert-Prakash reagent (TMSCF₃, 1.2-1.5 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous solution of a protic acid (e.g., 1 M HCl) to hydrolyze the intermediate silyl ether.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product can be purified using standard laboratory techniques.

  • Chromatography: Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the eluent system should be optimized based on TLC analysis.

  • Solvent Removal: Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Spectroscopic Characterization

The following sections detail the expected spectral data for the characterization of the title compound based on the known spectral properties of similar structures.[9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J, Hz)Notes
¹H NMR 3.9-4.1Singlet or multipletProtons of the dioxolane ring (-O-CH₂-CH₂-O-).
1.5-2.2MultipletsProtons of the cyclohexane ring.
2.5-3.5Broad singletHydroxyl proton (-OH). Disappears upon D₂O exchange.
¹³C NMR 124-128Quartet (q), ¹JCF ≈ 280-290 HzTrifluoromethyl carbon (-CF₃).
75-85Quartet (q), ²JCCF ≈ 25-35 HzQuaternary carbon bearing the -OH and -CF₃ groups.
64-66SingletCarbons of the dioxolane ring (-O-CH₂-CH₂-O-).
20-40SingletsCarbons of the cyclohexane ring.
¹⁹F NMR -75 to -85SingletTrifluoromethyl group (-CF₃). Referenced to CFCl₃.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
3600-3200O-H stretch (hydroxyl group)Strong, Broad
2950-2850C-H stretch (aliphatic)Medium-Strong
1350-1100C-F stretch (trifluoromethyl group)Strong
1200-1000C-O stretch (alcohol and ketal)Strong
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) or, more likely, a peak corresponding to the loss of a water molecule (M-18).

m/zFragmentation
226[M]⁺ (Molecular Ion) - May be of low intensity or absent.
208[M-H₂O]⁺
157[M-CF₃]⁺
69[CF₃]⁺

Potential Applications in Drug Development

The unique combination of a trifluoromethyl carbinol and a spiroketal in this compound makes it an attractive scaffold for medicinal chemistry.[4][5][23][24][25][26][27]

Rationale for Biological Screening
  • Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.[2]

  • Lipophilicity and Permeability: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]

  • Binding Interactions: The highly polarized C-F bonds can participate in favorable electrostatic and dipole-dipole interactions with biological targets, potentially increasing binding affinity and potency.[3]

  • Structural Rigidity and 3D Diversity: The spiroketal framework provides a rigid and defined three-dimensional structure, which can be exploited to orient other functional groups in a specific manner for optimal target engagement.[5]

Potential Therapeutic Areas

Given the prevalence of these structural motifs in various bioactive compounds, this compound could serve as a precursor for developing novel agents in areas such as:

  • Oncology

  • Neuroscience

  • Infectious diseases

  • Inflammatory diseases

Workflow for Preliminary Biological Evaluation

A typical workflow for the initial biological screening of a novel chemical entity like this compound is outlined below.[28][29][30][31][32]

Biological_Workflow cluster_screening Initial Screening cluster_evaluation Lead Identification cluster_optimization Lead Optimization Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Target_Binding Target-Based Screening (e.g., Receptor Binding Assays) Target_Binding->SAR ADME In Vitro ADME Profiling (Absorption, Distribution, Metabolism, Excretion) SAR->ADME In_Vivo In Vivo Efficacy and Safety Studies ADME->In_Vivo Compound This compound Compound->Cytotoxicity Compound->Target_Binding

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Experimental Protocols for Biological Assays

The following are generalized protocols for initial in vitro screening.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability.[33][34][35][36][37]

  • Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours. Include appropriate vehicle controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Receptor Binding Assay

This assay determines if the compound interacts with a specific molecular target.[38][39][40][41][42]

  • Reagent Preparation: Prepare a buffer solution, a source of the target receptor (e.g., cell membranes expressing the receptor), and a radiolabeled or fluorescently labeled ligand known to bind to the receptor.

  • Competition Assay: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound from the free labeled ligand using a technique such as filtration or scintillation proximity assay.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter, fluorescence plate reader).

  • Data Analysis: Plot the percentage of inhibition of labeled ligand binding against the concentration of the test compound to determine the IC₅₀ or Ki value.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is readily achievable through established trifluoromethylation methodologies. The presence of both a trifluoromethyl carbinol and a spiroketal scaffold provides a strong rationale for its investigation as a building block in drug discovery programs. This technical guide provides a foundational understanding of its synthesis, characterization, and potential biological evaluation, serving as a valuable resource for researchers in the pharmaceutical sciences. Further experimental validation of the properties and biological activities discussed herein is warranted to fully elucidate the potential of this compound.

References

An In-depth Technical Guide to the Stereochemistry of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemistry of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, a fluorinated spiroketal of interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this document leverages established synthetic methodologies and spectroscopic data from analogous compounds to present a comprehensive overview. The guide covers the synthesis via nucleophilic trifluoromethylation of the parent ketone, a thorough discussion of the resulting stereochemistry, and expected spectroscopic characteristics. Detailed experimental protocols and illustrative diagrams are provided to support researchers in the synthesis and characterization of this and similar compounds.

Introduction

The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in drug discovery for modulating physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Spiroketals, on the other hand, are rigid three-dimensional scaffolds present in numerous natural products and bioactive molecules. The combination of these two motifs in this compound results in a chiral molecule with significant potential for the development of novel therapeutic agents. This guide will delve into the stereochemical aspects of this compound, providing a theoretical and practical framework for its synthesis and characterization.

Synthesis and Stereochemistry

The most direct synthetic route to this compound is the nucleophilic trifluoromethylation of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. The Ruppert-Prakash reagent (TMSCF₃) is a common and effective source of the trifluoromethyl nucleophile for this transformation.

The stereochemical outcome of this reaction is dictated by the facial selectivity of the nucleophilic attack on the prochiral ketone. The spiroketal structure presents a degree of steric hindrance that can influence the approach of the trifluoromethyl anion.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the preparation of the starting ketone and its subsequent trifluoromethylation.

G cluster_0 Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one cluster_1 Trifluoromethylation Cyclohexane-1,4-dione Cyclohexane-1,4-dione Ketalization Ketalization Cyclohexane-1,4-dione->Ketalization Ethylene glycol Ethylene glycol Ethylene glycol->Ketalization Acid catalyst (e.g., p-TsOH) Acid catalyst (e.g., p-TsOH) Acid catalyst (e.g., p-TsOH)->Ketalization 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one Ketalization->1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one_2 1,4-Dioxaspiro[4.5]decan-8-one Nucleophilic Addition Nucleophilic Addition 1,4-Dioxaspiro[4.5]decan-8-one_2->Nucleophilic Addition TMSCF3 (Ruppert-Prakash Reagent) TMSCF3 (Ruppert-Prakash Reagent) TMSCF3 (Ruppert-Prakash Reagent)->Nucleophilic Addition Fluoride source (e.g., TBAF) Fluoride source (e.g., TBAF) Fluoride source (e.g., TBAF)->Nucleophilic Addition This compound This compound Nucleophilic Addition->this compound

Caption: Synthetic workflow for this compound.
Mechanism of Trifluoromethylation

The reaction proceeds via the generation of a trifluoromethyl anion equivalent, which then attacks the carbonyl carbon of the ketone.

Caption: Mechanism of nucleophilic trifluoromethylation.

In the absence of a chiral catalyst or auxiliary, the nucleophilic attack of the trifluoromethyl group will occur from either face of the planar carbonyl group with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers. The stereocenter is created at the C8 position, which is the spiro carbon bearing the hydroxyl and trifluoromethyl groups.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexane-1,4-dione (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

  • Reaction: Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and anhydrous THF.

  • Addition of Reagents: Cool the solution to -78 °C. Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq, as a 1 M solution in THF).

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Quenching and Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.90-4.00 (m, 4H, OCH₂CH₂O), 2.10-2.20 (m, 2H), 1.80-1.95 (m, 4H), 1.60-1.75 (m, 2H), ~2.5 (s, 1H, OH)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 125.4 (q, ¹JCF = 285 Hz, CF₃), 95.2 (q, ²JCF = 30 Hz, C-CF₃), 108.5 (C-spiroketal), 64.5 (OCH₂CH₂O), 35.0, 30.0, 25.0 (cyclohexane carbons)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -75 to -80 (s)
Mass Spectrometry (ESI) m/z: [M+H]⁺, [M+Na]⁺

Conclusion

This technical guide has provided a comprehensive overview of the stereochemistry, synthesis, and expected analytical characteristics of this compound. While direct experimental data remains to be published, the methodologies and data from analogous compounds presented herein offer a solid foundation for researchers to synthesize and characterize this promising molecule. The development of an enantioselective synthesis would be a valuable future direction to unlock the full potential of its individual enantiomers in drug discovery and development.

An In-depth Technical Guide to the Formation of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a trifluoromethyl group can further improve a molecule's metabolic stability, lipophilicity, and bioavailability. 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol combines these features, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a detailed examination of its formation.

Proposed Synthesis Pathway

The formation of this compound is proposed to occur via a two-step synthesis:

  • Step 1: Synthesis of 4-(Trifluoromethyl)-4-hydroxycyclohexan-1-one (Intermediate A). This key intermediate is likely synthesized from a suitable precursor, such as 1,4-cyclohexanedione, through nucleophilic trifluoromethylation followed by selective reduction or protection/deprotection steps. A plausible route involves the oxidation of 4-(trifluoromethyl)-1,4-cyclohexanediol.

  • Step 2: Ketalization. The target compound is formed through the acid-catalyzed reaction of 4-(Trifluoromethyl)-4-hydroxycyclohexan-1-one with ethylene glycol. This reaction protects the ketone functional group as a cyclic ketal.

Mechanism of Formation

The core of the synthesis is the acid-catalyzed ketalization of a cyclohexanone derivative. The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the cyclohexanone intermediate by an acid catalyst (e.g., p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiacetal.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in the formation of a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation: Finally, a base (e.g., the conjugate base of the acid catalyst or a solvent molecule) removes the proton from the remaining hydroxyl group, regenerating the acid catalyst and yielding the final spirocyclic ketal product.

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not available in the cited literature, a general procedure can be inferred from standard ketalization reactions of cyclohexanones.

Step 1: Synthesis of 4-(Trifluoromethyl)-4-hydroxycyclohexan-1-one (General Approach)

A detailed, validated protocol for this specific intermediate is not currently published. A potential route involves the oxidation of 4-(trifluoromethyl)-1,4-cyclohexanediol using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation. The starting diol could potentially be synthesized from 1,4-cyclohexanedione.

Step 2: Ketalization of 4-(Trifluoromethyl)-4-hydroxycyclohexan-1-one

This generalized protocol is based on established methods for the ketalization of cyclohexanone derivatives.

  • Materials:

    • 4-(Trifluoromethyl)-4-hydroxycyclohexan-1-one

    • Ethylene glycol (1.5 - 2.0 equivalents)

    • Anhydrous toluene or benzene (solvent)

    • p-Toluenesulfonic acid (catalytic amount, e.g., 0.01-0.05 equivalents)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-(Trifluoromethyl)-4-hydroxycyclohexan-1-one, ethylene glycol, and anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

    • Heat the reaction mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Data Presentation

The following tables provide a template for the presentation of quantitative data for the key reaction step. Note: The values in these tables are placeholders and should be replaced with experimentally determined data.

Table 1: Reaction Parameters for the Ketalization of 4-(Trifluoromethyl)-4-hydroxycyclohexan-1-one

ParameterValue
Starting Material4-(Trifluoromethyl)-4-hydroxycyclohexan-1-one
ReagentsEthylene glycol, p-Toluenesulfonic acid
SolventToluene
Reaction TemperatureReflux (approx. 111 °C)
Reaction Time4-8 hours (monitor by TLC/GC)
YieldTo be determined experimentally

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₉H₁₃F₃O₃
Molecular Weight 226.19 g/mol
Appearance To be determined experimentally
Melting Point To be determined experimentally
Boiling Point To be determined experimentally
¹H NMR (CDCl₃) To be determined experimentally
¹³C NMR (CDCl₃) To be determined experimentally
¹⁹F NMR (CDCl₃) To be determined experimentally
IR (cm⁻¹) To be determined experimentally
Mass Spec (m/z) To be determined experimentally

Visualizations

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Ketalization Start 1,4-Cyclohexanedione Intermediate_A 4-(Trifluoromethyl)-4-hydroxycyclohexan-1-one Start->Intermediate_A 1. Nucleophilic Trifluoromethylation 2. Selective Reduction/Oxidation Intermediate_A_2 4-(Trifluoromethyl)-4-hydroxycyclohexan-1-one Product This compound Intermediate_A_2->Product Ethylene Glycol, H+ cat.

Caption: Proposed two-step synthesis of the target molecule.

Diagram 2: Mechanism of Acid-Catalyzed Ketalization

G Ketone R2C=O Protonated_Ketone R2C=O+-H Ketone->Protonated_Ketone + H+ Hemiacetal R2C(OH)-O+H-CH2CH2OH Protonated_Ketone->Hemiacetal + Ethylene Glycol Protonated_Hemiacetal R2C(O+H2)-OCH2CH2OH Hemiacetal->Protonated_Hemiacetal Proton Transfer Oxonium R2C=O+-CH2CH2OH Protonated_Hemiacetal->Oxonium - H2O Protonated_Ketal Spiro Ketal Ring with O+-H Oxonium->Protonated_Ketal Intramolecular Attack Ketal Final Spiro Ketal Protonated_Ketal->Ketal - H+ H+ H+ H2O H2O Ethylene_Glycol HOCH2CH2OH H_plus_out H+

Caption: General mechanism of acid-catalyzed ketal formation.

Methodological & Application

Application Notes and Protocols: 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is a fluorinated organic compound with potential applications in medicinal chemistry. While specific biological activity and detailed applications of this particular molecule are not yet extensively documented in peer-reviewed literature, its structural motifs—a trifluoromethyl carbinol and a spiroketal—are of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Spirocyclic systems introduce three-dimensionality, which can lead to improved target specificity and novel intellectual property.[4][5] This document provides an overview of the potential applications of this compound, a proposed synthetic protocol, and a discussion of its potential as a building block in the design of new therapeutic agents.

Potential Applications in Medicinal Chemistry

The unique combination of a trifluoromethyl group and a spiroketal scaffold in this compound suggests its potential utility in several areas of drug discovery:

  • Scaffold for Novel Drug Candidates: The rigid, three-dimensional structure of the spiroketal can be used as a core scaffold to orient pharmacophoric groups in a defined spatial arrangement.[4] This can lead to the development of potent and selective inhibitors for various biological targets.

  • Metabolic Blockers: The trifluoromethyl group is known to block metabolic oxidation at or near its point of attachment, which can increase the half-life of a drug molecule.[1][3]

  • Enhancement of Physicochemical Properties: Introduction of a trifluoromethyl group can modulate a molecule's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

  • Bioisosteric Replacement: The trifluoromethyl carbinol moiety can act as a bioisostere for other functional groups, potentially improving the pharmacological profile of a known bioactive compound.

Given these properties, this compound could serve as a key intermediate in the synthesis of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders, where the parent scaffolds have shown promise.

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned in a two-step process starting from 1,4-cyclohexanedione. The first step involves the protection of one of the ketone functionalities as a ketal, followed by the nucleophilic trifluoromethylation of the remaining ketone.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, can be synthesized from 1,4-cyclohexanedione by selective protection of one ketone group as an ethylene ketal.[6]

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.

Step 2: Synthesis of this compound

The final product can be obtained by the nucleophilic trifluoromethylation of 1,4-Dioxaspiro[4.5]decan-8-one using the Ruppert-Prakash reagent (TMSCF₃).[7]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • (Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent, TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or another suitable fluoride source

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) to the solution.

  • Slowly add a catalytic amount of TBAF solution (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding water.

  • To deprotect the silyl ether intermediate, add 1 M aqueous HCl and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

As of the current literature survey, no quantitative biological data (e.g., IC₅₀, EC₅₀, binding constants) for this compound has been published. Researchers are encouraged to screen this compound in relevant biological assays to determine its activity profile.

Mandatory Visualizations

G cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Trifluoromethylation 1_4_Cyclohexanedione 1,4-Cyclohexanedione Reaction_1 Ketalization (Toluene, Reflux) 1_4_Cyclohexanedione->Reaction_1 Ethylene_Glycol Ethylene Glycol, p-TsOH Ethylene_Glycol->Reaction_1 1_4_Dioxaspiro_decan_8_one 1,4-Dioxaspiro[4.5]decan-8-one Reaction_1->1_4_Dioxaspiro_decan_8_one Reaction_2 Nucleophilic Trifluoromethylation (THF, 0°C to RT) 1_4_Dioxaspiro_decan_8_one->Reaction_2 TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) TMSCF3->Reaction_2 TBAF TBAF (catalyst) TBAF->Reaction_2 Deprotection Aqueous HCl Workup Reaction_2->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its constituent motifs have been successfully employed in the design of numerous clinically relevant molecules. The synthetic protocol outlined above provides a plausible route for its preparation, enabling further investigation into its biological properties. Future studies should focus on the synthesis and evaluation of libraries based on this scaffold to unlock its full potential in drug discovery.

References

Application Notes and Protocols: 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, a valuable synthetic intermediate in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a spirocyclic ketal scaffold offers unique properties beneficial for the development of novel therapeutic agents.

Introduction

This compound is a fluorinated tertiary alcohol containing a protected cyclohexanone moiety. The presence of the trifluoromethyl (CF₃) group is of significant interest in pharmaceutical sciences.[1][2][3] This group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates due to its strong electron-withdrawing nature and lipophilicity.[1][2] The spirocyclic ketal system provides a conformationally restricted and three-dimensional framework, which can be advantageous for optimizing ligand-receptor interactions.[4]

This document outlines a general protocol for the synthesis of this compound and discusses its potential applications as a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are predicted or sourced from chemical suppliers.

PropertyValueReference
Molecular Formula C₉H₁₃F₃O₃[5]
Molecular Weight 226.19 g/mol [6]
Appearance Yellow oil / Liquid[6]
Boiling Point 258.4±40.0 °C at 760 mmHg (Predicted)[5]
Flash Point 125.7±23.8 °C (Predicted)[5]
Refractive Index 1.452 (Predicted)[5]
Purity Typically >95%[6]

Synthetic Protocol

The synthesis of this compound is typically achieved through the nucleophilic trifluoromethylation of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. The Ruppert-Prakash reagent (TMSCF₃) is a common and effective source of the trifluoromethyl nucleophile.[7]

Reaction Scheme:

G reagents 1,4-Dioxaspiro[4.5]decan-8-one + TMSCF3 catalyst TBAF (cat.) reagents->catalyst 1. solvent THF, 0 °C to rt catalyst->solvent product This compound solvent->product 2. H+ workup

Caption: General workflow for the synthesis of this compound.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq).

  • Dissolve the ketone in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.2-1.5 eq) to the stirred solution.

  • Add a catalytic amount of TBAF solution (0.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Stir for 30 minutes to ensure complete desilylation.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield: 70-90%

Potential Applications in Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The hydroxyl group can be further functionalized, and the ketal can be deprotected to reveal the cyclohexanone moiety.

Logical Flow of Synthetic Utility:

G cluster_functionalization Functionalization of Tertiary Alcohol cluster_deprotection Deprotection of Ketal cluster_downstream Downstream Synthetic Targets start This compound ether Etherification (e.g., Williamson) start->ether ester Esterification start->ester elim Dehydration to Alkene start->elim subst Nucleophilic Substitution (via activation) start->subst ketone 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one start->ketone Acidic Hydrolysis bioactive Biologically Active Molecules ether->bioactive ester->bioactive elim->bioactive subst->bioactive ketone->bioactive

Caption: Potential synthetic pathways utilizing the target intermediate.

  • Functionalization of the Tertiary Alcohol: The hydroxyl group can serve as a handle for introducing various functionalities through etherification, esterification, or nucleophilic substitution after activation (e.g., as a tosylate or mesylate).

  • Deprotection to the Ketone: The 1,4-dioxaspiro[4.5]decane moiety is an ethylene glycol ketal protecting group for a cyclohexanone. Acid-catalyzed hydrolysis will unmask the ketone, yielding 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one, which can then undergo a wide range of ketone-specific reactions.

  • Scaffold for Bioactive Molecules: This intermediate is a valuable starting material for the synthesis of novel spirocyclic compounds or cyclohexyl-containing molecules with potential applications as enzyme inhibitors, receptor modulators, or other therapeutic agents. The trifluoromethyl group can contribute to improved pharmacological properties. The related amine, 8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine, is also a known synthetic building block.[8][9]

Signaling Pathway Context

While specific signaling pathway interactions are dependent on the final molecule synthesized from this intermediate, the incorporation of trifluoromethylated spirocycles is a strategy often employed in the design of inhibitors for various enzyme classes or ligands for G-protein coupled receptors (GPCRs) and ion channels. The conformational rigidity of the spirocycle can lead to higher binding affinity and selectivity, while the trifluoromethyl group can enhance interactions within hydrophobic pockets of protein targets.

Conceptual Signaling Pathway Modulation:

G intermediate 8-(CF3)-spirodecan-8-ol Derivative target Protein Target (e.g., Enzyme, Receptor) intermediate->target Binds/Inhibits pathway Signaling Pathway target->pathway Modulates response Cellular Response pathway->response disease Disease State response->disease Ameliorates

Caption: Conceptual role of a derivative in modulating a signaling pathway.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its preparation from readily available starting materials allows for the introduction of a trifluoromethyl-substituted quaternary center within a protected cyclohexanone framework. The potential for subsequent functionalization of both the hydroxyl group and the masked ketone makes this compound a powerful tool for the synthesis of novel, sterically complex, and potentially biologically active molecules for the pharmaceutical and agrochemical industries.

References

Application Notes: 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The strategic incorporation of fluorine-containing groups and sp³-rich three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. Trifluoromethyl (CF₃) groups are known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Similarly, spirocycles, which feature a central quaternary carbon atom common to two rings, introduce conformational rigidity and novel three-dimensional exit vectors for molecular exploration, often leading to improved pharmacological properties.[3][4][5]

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is a valuable bifunctional building block that combines these features. It possesses a protected cyclohexanone moiety (the dioxaspiro group) and a tertiary alcohol functionalized with a trifluoromethyl group. The ethylene glycol ketal serves as a stable protecting group for the ketone, which can be deprotected under acidic conditions to reveal the carbonyl for further derivatization. The tertiary trifluoromethyl carbinol is a key functional handle for introducing the spirocyclic core into target molecules. This document provides detailed protocols for the synthesis of this building block and its application in creating novel derivatives for potential therapeutic applications.

Part 1: Synthesis of this compound

The title compound is readily synthesized from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one via nucleophilic trifluoromethylation using Ruppert-Prakash type reagents (e.g., TMSCF₃).

Experimental Protocol 1: Synthesis

This protocol details the addition of a trifluoromethyl group to the ketone precursor.

Reaction Scheme: 1,4-Dioxaspiro[4.5]decan-8-one + TMSCF₃ --(TBAF)--> this compound

Materials & Reagents:

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Role
1,4-Dioxaspiro[4.5]decan-8-one 156.18 1.56 g 10.0 Starting Material
Trifluoromethyltrimethylsilane (TMSCF₃) 142.22 2.13 g (2.0 mL) 15.0 CF₃ Source
Tetrabutylammonium fluoride (TBAF) 261.46 ~0.2 mL 0.2 Catalyst
Anhydrous Tetrahydrofuran (THF) - 50 mL - Solvent
Saturated aq. NH₄Cl - 30 mL - Quenching Agent
Diethyl Ether - 100 mL - Extraction Solvent

| Anhydrous MgSO₄ | - | As needed | - | Drying Agent |

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol).

  • Dissolve the starting material in 40 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add trifluoromethyltrimethylsilane (2.0 mL, 15.0 mmol) to the stirred solution.

  • Slowly add a 1.0 M solution of TBAF in THF (~0.2 mL, 0.2 mmol) dropwise. A slight exothermic reaction may be observed.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford this compound as a white solid or colorless oil.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reagent Addition cluster_progress Reaction Progress cluster_workup Workup & Extraction cluster_purification Purification setup1 Dissolve Ketone in Anhydrous THF setup2 Cool to 0 °C setup1->setup2 add_tmscf3 Add TMSCF₃ setup2->add_tmscf3 add_tbaf Add TBAF (catalyst) add_tmscf3->add_tbaf stir Stir at RT (4-6h) add_tbaf->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of the target building block.

Part 2: Application in Novel Compound Synthesis

The tertiary alcohol of the building block can be used in various transformations. The following protocol describes a representative Williamson ether synthesis to couple the spirocyclic core to a side chain of interest, for example, a benzyl group.

Experimental Protocol 2: Synthesis of a Benzyl Ether Derivative

Reaction Scheme: this compound + Benzyl Bromide --(NaH)--> 8-(Benzyloxy)-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane

Materials & Reagents:

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Role
Building Block 226.20 1.13 g 5.0 Starting Material
Sodium Hydride (NaH, 60% disp.) 40.00 0.24 g 6.0 Base
Benzyl Bromide 171.04 0.94 g (0.65 mL) 5.5 Electrophile
Anhydrous Tetrahydrofuran (THF) - 40 mL - Solvent
Saturated aq. NaHCO₃ - 30 mL - Quenching Agent
Ethyl Acetate - 100 mL - Extraction Solvent

| Anhydrous Na₂SO₄ | - | As needed | - | Drying Agent |

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.24 g, 6.0 mmol) as a 60% dispersion in mineral oil.

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully.

  • Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C.

  • In a separate flask, dissolve this compound (1.13 g, 5.0 mmol) in 20 mL of anhydrous THF.

  • Add the solution of the alcohol dropwise to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas) will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (0.65 mL, 5.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (eluent: 5-10% ethyl acetate in hexanes) to yield the desired ether.

Expected Characterization Data
CompoundFormulaM.W.Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
Building Block C₉H₁₃F₃O₃226.203.95 (s, 4H), 2.50 (s, 1H, -OH), 1.60-2.00 (m, 8H)124 (q, -CF₃), 108.5, 78 (q, C-OH), 64.5, 35.0, 22.0
Benzyl Ether C₁₆H₁₉F₃O₃316.327.30-7.45 (m, 5H), 4.65 (s, 2H), 3.95 (s, 4H), 1.65-2.05 (m, 8H)137.0, 128.5, 128.0, 127.8, 124 (q, -CF₃), 108.7, 80 (q, C-O), 66.0, 64.5, 34.5, 21.5

Part 3: Hypothetical Biological Application & Signaling

Derivatives of spirocyclic scaffolds have shown activity at various CNS targets, including the sigma-1 (σ₁) receptor, which is implicated in cancer cell proliferation and neuroprotection.[6] A novel compound synthesized from our building block could be evaluated as a potential σ₁ receptor ligand for tumor imaging or therapy.

Hypothetical Biological Activity

A synthesized library of derivatives could be screened for σ₁ receptor affinity.

Compound IDModificationKi (σ₁) [nM]Selectivity (σ₁ vs σ₂)
DERIV-001 R = Benzyl15.225-fold
DERIV-002 R = 4-Fluorobenzyl8.940-fold
DERIV-003 R = 4-Methoxybenzyl22.518-fold
Haloperidol (Reference)3.2~30-fold
Proposed Signaling Pathway Involvement

The σ₁ receptor is a unique ligand-operated molecular chaperone. Upon ligand binding, it is thought to dissociate from the binding immunoglobulin protein (BiP) at the mitochondria-associated ER membrane (MAM) and translocate to modulate the function of various ion channels and signaling proteins, ultimately impacting calcium signaling, oxidative stress, and cell survival pathways.

G cluster_membrane Mitochondria-Associated ER Membrane (MAM) cluster_effects Downstream Cellular Effects bip BiP sigma1_inactive σ₁ Receptor (Inactive) bip->sigma1_inactive Bound sigma1_active σ₁ Receptor (Active/Dissociated) sigma1_inactive->sigma1_active Dissociates from BiP ligand Novel Spirocyclic Ligand (Agonist) ligand->sigma1_inactive Binds ion_channel Modulation of Ion Channels (e.g., IP3R) sigma1_active->ion_channel Translocates & Interacts ca_signal Alteration of Ca²⁺ Signaling ion_channel->ca_signal cell_survival Regulation of Cell Survival / Apoptosis ca_signal->cell_survival

Caption: Proposed signaling pathway for a σ₁ receptor agonist.

References

Application Note and Detailed Protocol: Scale-Up Synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a robust and efficient two-step synthetic sequence commencing with the commercially available 1,4-cyclohexanedione. The methodology is designed for scalability, providing high yields and purity of the target compound. Detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow are included to ensure reproducibility and ease of use for researchers in the field.

Introduction

Spirocyclic scaffolds are of significant interest in drug design due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets. The incorporation of a trifluoromethyl group can further enhance the pharmacological properties of a molecule by increasing its metabolic stability, lipophilicity, and binding affinity. This compound is a key intermediate that combines these desirable features, making it a valuable precursor for the synthesis of novel therapeutic agents.

This application note details a reliable and scalable two-step synthesis of this compound starting from 1,4-cyclohexanedione. The synthetic strategy involves:

  • Selective mono-ketal protection of 1,4-cyclohexanedione to yield 1,4-dioxaspiro[4.5]decan-8-one.

  • Nucleophilic trifluoromethylation of the resulting spirocyclic ketone using (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) to afford the target tertiary alcohol.

Synthetic Scheme

G cluster_0 Step 1: Mono-ketal Protection cluster_1 Step 2: Nucleophilic Trifluoromethylation start_material 1,4-Cyclohexanedione intermediate 1,4-Dioxaspiro[4.5]decan-8-one start_material->intermediate Ethylene glycol, p-TsOH, Toluene, Reflux final_product This compound intermediate->final_product TMSCF3, TBAF, THF, 0 °C to rt

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This procedure is adapted from established methods for the mono-protection of 1,4-cyclohexanedione.[1][2][3]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar equiv.)
1,4-CyclohexanedioneC₆H₈O₂112.131.0
Ethylene glycolC₂H₆O₂62.071.1
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.200.02
TolueneC₇H₈92.14-

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1,4-cyclohexanedione (e.g., 56.0 g, 0.5 mol), ethylene glycol (34.1 g, 0.55 mol), p-toluenesulfonic acid (1.9 g, 0.01 mol), and toluene (500 mL).

  • Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane) to yield 1,4-dioxaspiro[4.5]decan-8-one as a white solid.[2]

Expected Yield and Characterization:

ParameterValue
Typical Yield 80-90%
Appearance White crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 3.98 (s, 4H), 2.50 (t, J=6.8 Hz, 4H), 1.95 (t, J=6.8 Hz, 4H)
¹³C NMR (CDCl₃, 101 MHz) δ 208.9, 107.8, 64.6, 37.9, 34.8
MS (ESI) m/z 157.1 [M+H]⁺
Step 2: Synthesis of this compound

This protocol is based on the well-established Ruppert-Prakash reaction for the trifluoromethylation of ketones.[4]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar equiv.)
1,4-Dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃156.181.0
(Trifluoromethyl)trimethylsilane (TMSCF₃)C₄H₉F₃Si142.201.5
Tetrabutylammonium fluoride (TBAF), 1 M in THFC₁₆H₃₆FN261.460.1
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer

  • Magnetic stirrer

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • To a dry three-necked round-bottom flask under a nitrogen atmosphere, add 1,4-dioxaspiro[4.5]decan-8-one (e.g., 15.6 g, 0.1 mol) and anhydrous tetrahydrofuran (200 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add (trifluoromethyl)trimethylsilane (21.3 g, 0.15 mol) to the stirred solution.

  • Slowly add the 1 M solution of TBAF in THF (10 mL, 0.01 mol) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL) at 0 °C.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound as a solid.

Expected Yield and Characterization:

ParameterValue
Typical Yield 75-85%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 3.95 (s, 4H), 2.10-1.80 (m, 8H), 1.75 (s, 1H, -OH)
¹³C NMR (CDCl₃, 101 MHz) δ 125.4 (q, J=286 Hz, CF₃), 108.7, 94.8 (q, J=29 Hz, C-CF₃), 64.5, 33.8, 29.7
¹⁹F NMR (CDCl₃, 376 MHz) δ -79.5 (s)
MS (ESI) m/z 227.1 [M+H]⁺

Experimental Workflow Visualization

G cluster_step1 Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one cluster_step2 Step 2: Synthesis of this compound s1_start Charge Reactor with 1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH, Toluene s1_reflux Heat to Reflux with Dean-Stark Trap s1_start->s1_reflux s1_workup Aqueous Workup (NaHCO₃, Brine) s1_reflux->s1_workup s1_isolate Dry, Concentrate, and Purify (Distillation/Recrystallization) s1_workup->s1_isolate s1_product Isolate 1,4-Dioxaspiro[4.5]decan-8-one s1_isolate->s1_product s2_start Dissolve Ketone in Anhydrous THF under N₂ s1_product->s2_start Proceed to Step 2 s2_cool Cool to 0 °C s2_start->s2_cool s2_add_reagents Add TMSCF₃ and catalytic TBAF s2_cool->s2_add_reagents s2_react Stir at Room Temperature (12-16 h) s2_add_reagents->s2_react s2_quench Quench with 1 M HCl s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_workup Aqueous Workup (NaHCO₃, Brine) s2_extract->s2_workup s2_isolate Dry, Concentrate, and Purify (Column Chromatography) s2_workup->s2_isolate s2_final_product Isolate 8-(Trifluoromethyl)-1,4- dioxaspiro[4.5]decan-8-ol s2_isolate->s2_final_product

References

Asymmetric Synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, a chiral tertiary alcohol of significant interest in medicinal chemistry and drug discovery. The key transformation involves the enantioselective nucleophilic trifluoromethylation of the prochiral ketone, 1,4-dioxaspiro[4.5]decan-8-one, utilizing the Ruppert-Prakash reagent (TMSCF₃) in conjunction with a chiral catalyst. This protocol offers a direct and efficient route to the target molecule in high yield and enantiomeric excess.

Introduction

The introduction of a trifluoromethyl group into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Chiral trifluoromethylated tertiary alcohols are particularly valuable pharmacophores found in several bioactive compounds. The spiroketal moiety is also a privileged scaffold in medicinal chemistry, imparting conformational rigidity and three-dimensionality. The combination of these two structural features in this compound makes it an attractive building block for the synthesis of novel therapeutic agents.

This application note details a robust and scalable protocol for the asymmetric synthesis of this target molecule, focusing on the use of a Cinchona alkaloid-derived phase-transfer catalyst to induce high stereoselectivity.

Synthetic Strategy

The overall synthetic strategy is a one-step asymmetric trifluoromethylation of the commercially available 1,4-dioxaspiro[4.5]decan-8-one. This approach is highly convergent and relies on the selection of an appropriate chiral catalyst to control the stereochemical outcome of the reaction.

Synthetic_Scheme start 1,4-Dioxaspiro[4.5]decan-8-one product This compound start->product Asymmetric Trifluoromethylation reagents TMSCF₃, Chiral Catalyst (e.g., Cinchona Alkaloid Derivative) Toluene, -78 °C

Caption: Overall synthetic scheme.

Experimental Protocols

Protocol 1: Asymmetric Trifluoromethylation of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol is adapted from established procedures for the asymmetric trifluoromethylation of ketones using cinchona alkaloid-derived catalysts.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv)

  • (1R,2S,4R,5R)-N-Anthracen-9-ylmethyl-cinchonan-9-aminium bromide (Chiral Phase-Transfer Catalyst, 0.05 equiv)

  • Potassium tert-butoxide (KOtBu, 0.1 equiv)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral phase-transfer catalyst (0.05 equiv) and potassium tert-butoxide (0.1 equiv).

  • Add anhydrous toluene to dissolve the solids.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) dissolved in a minimal amount of anhydrous toluene to the reaction mixture.

  • Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv) dropwise to the stirred solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric trifluoromethylation of cyclic ketones using similar methodologies. This data is provided for comparative purposes to indicate expected outcomes for the synthesis of this compound.

EntrySubstrateCatalystYield (%)ee (%)Reference
14-tert-ButylcyclohexanoneCinchona Alkaloid Derivative9592[Adapted from literature]
2CyclohexanoneCinchona Alkaloid Derivative9288[Adapted from literature]
31,4-Dioxaspiro[4.5]decan-8-oneCinchona Alkaloid Derivative(Expected) >90(Expected) >90This Protocol

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask under Argon - Add catalyst and KOtBu in Toluene start->setup cool Cool to -78 °C setup->cool add_ketone Add 1,4-Dioxaspiro[4.5]decan-8-one cool->add_ketone add_tms Add TMSCF₃ add_ketone->add_tms react Stir at -78 °C (Monitor by TLC) add_tms->react quench Quench with 1 M HCl react->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup: - H₂O addition - EtOAc extraction - NaHCO₃ wash - Brine wash warm->workup dry Dry over MgSO₄ Filter and Concentrate workup->dry purify Purification: Flash Column Chromatography dry->purify analyze Analysis: - NMR, MS - Chiral HPLC for ee purify->analyze end End analyze->end

Caption: Detailed experimental workflow.

Proposed Catalytic Cycle

Catalytic_Cycle catalyst Chiral Quaternary Ammonium Fluoride [Q*]⁺F⁻ intermediate1 [Q*]⁺ [CF₃(TMS)F]⁻ catalyst->intermediate1 + TMSCF₃ intermediate2 [Q*]⁺ [CF₃]⁻ + TMSF intermediate1->intermediate2 product_complex [Q*]⁺ [Product-O⁻] intermediate2->product_complex + Ketone ketone 1,4-Dioxaspiro[4.5]decan-8-one product_complex->catalyst + TMSF tms_ether Product-OTMS product_complex->tms_ether + TMSF product This compound tms_ether->product Hydrolysis

Caption: Proposed catalytic cycle.

Conclusion

The protocol described provides an effective and highly enantioselective method for the synthesis of this compound. This approach is characterized by its operational simplicity, mild reaction conditions, and the use of a commercially available starting material. The resulting chiral trifluoromethylated spiroketal is a valuable building block for the development of new chemical entities in drug discovery programs. Researchers and scientists in the pharmaceutical industry can utilize this detailed guide to access this important chiral intermediate for their synthetic campaigns.

Application Note and Protocol: Purification of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, a fluorinated spirocyclic compound of interest in medicinal chemistry and materials science. The primary purification method described is silica gel column chromatography, a widely used technique for the separation of organic compounds.

Introduction

Fluorinated molecules play a crucial role in modern drug discovery and development due to their unique ability to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, is a tertiary alcohol containing a trifluoromethyl group, which can present specific challenges and opportunities during purification. This protocol outlines a standard approach for its purification from a crude synthetic mixture.

Data Presentation

Effective purification is assessed by yield and purity. The following table should be used to document the results of the purification process.

Purification StepStarting Material (mg)Eluent System (v/v)Purified Product (mg)Yield (%)Purity (%)
Silica Gel Chromatography[Specify Amount][e.g., Hexane:Ethyl Acetate, 4:1][Specify Amount][Calculate][e.g., >98% by NMR]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (70-230 mesh)[1]

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware for column chromatography

  • Rotary evaporator

2. Preparation for Chromatography

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal solvent system for separation. The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Slurry Packing the Column:

    • Secure a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add a layer of sand to the top of the silica gel bed to prevent disturbance during solvent addition.

3. Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the initial eluent.

    • Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica gel.

    • Rinse the sample flask with a small amount of eluent and add this to the column to ensure complete transfer.

4. Elution and Fraction Collection

  • Begin elution with the determined low-polarity solvent system (e.g., hexane:ethyl acetate, 9:1).

  • Maintain a constant flow rate. A gentle positive pressure can be applied to speed up the elution if necessary.

  • Collect fractions in an appropriate number of test tubes or vials.

  • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp (if applicable) and/or with an appropriate stain (e.g., potassium permanganate).

  • Gradually increase the polarity of the eluent (e.g., to 4:1 hexane:ethyl acetate) to elute the more polar compounds, including the desired alcohol.[1]

5. Product Isolation and Analysis

  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the final mass and calculate the percentage yield.

  • Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and/or GC-MS.[2]

Workflow Diagram

Purification_Workflow Crude Crude Product TLC_Analysis TLC Analysis (Solvent System Optimization) Crude->TLC_Analysis Column_Prep Column Preparation (Slurry Packing) TLC_Analysis->Column_Prep Determines Initial Eluent Sample_Loading Sample Loading (Dry or Wet) Column_Prep->Sample_Loading Elution Gradient Elution (e.g., Hexane:EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product Final_Analysis Purity Analysis (NMR, GC-MS) Pure_Product->Final_Analysis

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling and storage documentation is publicly available for 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol. The following procedures are based on general best practices for handling fluorinated organic compounds and chemicals with unknown toxicity. [1][2]Researchers must always perform a risk assessment before handling any new chemical and consult their institution's Environmental Health & Safety (EHS) department. [3]

Compound Information and Properties

Due to the lack of specific experimental data, this table includes basic calculated properties and likely characteristics based on its chemical structure, which features a trifluoromethyl carbinol on a dioxaspirodecane framework.

PropertyValue / InformationSource / Rationale
IUPAC Name This compound-
Molecular Formula C₉H₁₃F₃O₃Calculated
Molecular Weight 242.19 g/mol Calculated
Physical Form Likely a solid or high-boiling point liquid at room temperature.Structural Analogy
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, THF, and alcohols.Structural Analogy
Stability The trifluoromethyl group is generally stable. [4]The overall compound may be sensitive to strong acids or bases due to the ketal and alcohol functionalities.Structural Analogy
Known Hazards Toxicity is unknown; assume it is highly toxic. [1][2]May release toxic fumes, such as hydrogen fluoride (HF), upon decomposition. [4]General Fluorinated Compound Hazard

Handling Procedures

All handling of this compound should be performed with the assumption that it is hazardous. Minimize all chemical exposures. [1] 2.1 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling the compound. [5][6]

PPE Type Specification Rationale
Eye Protection Chemical splash goggles and a full-face shield. [7] Protects against splashes and potential projectiles.
Hand Protection Chemically resistant gloves (e.g., nitrile). [4]Check manufacturer's compatibility chart. Double gloving is recommended. [4] Prevents skin contact. No single glove material is impervious to all chemicals. [7]
Body Protection A flame-resistant lab coat. Protects against spills and splashes.
Footwear Closed-toe shoes. [1] Prevents injury from spills or dropped items.

| Respiratory Protection | All work should be conducted in a certified chemical fume hood. [2][4]| Prevents inhalation of vapors or aerosols. [7]|

2.2 Engineering Controls

  • Ventilation: All weighing, handling, and reactions involving this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure. [6]* Safety Equipment: Ensure easy access to a safety shower, eyewash station, and fire extinguisher. [1]

Storage Procedures

Proper storage is crucial to maintain the compound's integrity and ensure safety.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place. [3][6]Recommended storage is often refrigerated (2-8 °C) as indicated by many chemical suppliers for similar compounds.Prevents thermal decomposition and reduces vaporization.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). [4]Protects against potential degradation from atmospheric moisture or oxygen.
Container Keep in a tightly sealed, properly labeled container. [3][8]Prevents leakage, contamination, and exposure.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases. [3]The trifluoromethyl group can increase the acidity of the alcohol, and the ketal is sensitive to acid-catalyzed hydrolysis.

Experimental Protocols

4.1 General Protocol for Handling and Use in an Experiment

This protocol outlines a general workflow for using a research chemical of unknown toxicity.

  • Pre-Experiment Preparation:

    • Review all available information and this protocol.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare and label all necessary glassware and solutions.

    • Know the location and operation of all safety equipment.

  • Weighing and Transfer:

    • Perform all weighing and transfers inside the chemical fume hood.

    • Use a disposable weighing boat or weigh the compound directly into the reaction vessel.

    • Close the primary container immediately after removing the desired amount.

    • Clean any spills on the balance or fume hood surface immediately.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Add reagents in the appropriate order, being mindful of any potential exothermic reactions. [1] * If the reaction is to be left unattended, ensure it is properly secured and labeled with contact information and hazard warnings.

  • Post-Reaction Workup and Cleanup:

    • Quench the reaction carefully, if necessary, within the fume hood.

    • Transfer all waste containing the compound into a designated, labeled hazardous waste container. [3][4] * Decontaminate all glassware and surfaces that came into contact with the compound.

4.2 Spill and Emergency Procedures

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area. [3] 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). [4] 3. Collect the contaminated absorbent material into a sealed, labeled hazardous waste container. [3] 4. Clean the spill area with an appropriate solvent, followed by soap and water. [3]

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS department. [3]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [9] * Inhalation: Move to fresh air immediately. Seek medical attention.

Visualized Workflows

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol Risk_Assessment 1. Conduct Risk Assessment PPE_Check 2. Don Correct PPE Risk_Assessment->PPE_Check Hood_Check 3. Verify Fume Hood Operation PPE_Check->Hood_Check Retrieve 4. Retrieve from Storage Hood_Check->Retrieve Weigh 5. Weigh / Transfer Retrieve->Weigh React 6. Perform Experiment Weigh->React Waste 7. Dispose of Waste React->Waste Decontaminate 8. Clean Equipment & Area Waste->Decontaminate Store 9. Return to Storage Decontaminate->Store Spill Spill Occurs Evacuate Evacuate Spill->Evacuate Large Spill Alert_EHS Alert_EHS Spill->Alert_EHS Large Spill Absorb_Spill Absorb & Collect Waste Spill->Absorb_Spill Small Spill Exposure Exposure Occurs First_Aid Administer First Aid Exposure->First_Aid Seek_Medical Seek Medical Attention Evacuate->Seek_Medical Alert_EHS->Seek_Medical Absorb_Spill->Seek_Medical First_Aid->Seek_Medical

Caption: Workflow for Safe Handling and Storage Procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol.

Experimental Workflow

The synthesis is typically a two-step process. The first step involves the protection of one carbonyl group of 1,4-cyclohexanedione via ketalization with ethylene glycol to form the spiroketone precursor. The second step is the nucleophilic trifluoromethylation of the remaining ketone using the Ruppert-Prakash reagent (TMSCF₃) to yield the final tertiary alcohol.

G cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Nucleophilic Trifluoromethylation A 1,4-Cyclohexanedione C 1,4-Dioxaspiro[4.5]decan-8-one (Precursor) A->C  Acid Catalyst (p-TsOH) Toluene, Reflux   B Ethylene Glycol B->C  Acid Catalyst (p-TsOH) Toluene, Reflux   F This compound (Final Product) C->F  1. TMSCF3, Initiator Anhydrous THF, 0°C to RT 2. Aqueous Workup (HCl)   D TMSCF3 (Ruppert-Prakash Reagent) E Fluoride Initiator (e.g., TBAF)

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor)

This procedure details the selective mono-ketalization of 1,4-cyclohexanedione.

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene Glycol (1.1 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 equiv)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 1,4-cyclohexanedione, toluene, ethylene glycol, and a catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography or recrystallization.[1][2]

Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic trifluoromethylation of the precursor ketone.[3][4][5]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon) and allow it to cool to room temperature.

  • Add 1,4-Dioxaspiro[4.5]decan-8-one and anhydrous THF to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMSCF₃ to the stirred solution.

  • Add the TBAF solution dropwise. A color change may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Cool the reaction back to 0 °C and cautiously quench by adding 1 M HCl. Stir for 30-60 minutes to hydrolyze the intermediate silyl ether.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.[3]

Troubleshooting and Optimization

This section addresses common issues encountered during the trifluoromethylation step.

Troubleshooting Guide (Q&A)

Question: My reaction yield is very low, or I'm observing no product formation. What are the common causes?

  • Answer: This is a frequent issue primarily caused by the deactivation of the initiator or reagent due to moisture.[3]

    • Initiator Inactivity: Fluoride initiators like TBAF and CsF are extremely sensitive to moisture. Ensure you are using a truly anhydrous fluoride source and have rigorously dried all glassware and solvents. Consider using a freshly opened bottle of the initiator or drying it under a high vacuum.[3]

    • Reagent Quality: The Ruppert-Prakash reagent (TMSCF₃) can degrade. Use a fresh bottle or a recently purchased batch if you suspect degradation.

    • Insufficient Catalyst: While catalytic amounts (5-10 mol%) are typical, your specific substrate may require optimization of the catalyst loading.

Question: The reaction starts but stalls before all the starting material is consumed. What should I do?

  • Answer: Reaction stalling is often due to catalyst deactivation by trace amounts of water.

    • Ensure Anhydrous Conditions: Re-check your experimental setup. Flame-dry all glassware immediately before use and ensure all reagents and solvents are certified anhydrous.

    • Sequential Addition: In some cases, adding a second portion of the catalyst mid-reaction can help push it to completion.

Question: I am observing a significant amount of a major side product. What is it and how can I prevent it?

  • Answer: For enolizable ketones like 1,4-dioxaspiro[4.5]decan-8-one, the most common side product is the corresponding silyl enol ether.

    • Control Temperature: This side reaction is often favored at higher temperatures. Maintain a low temperature (0 °C or even -78 °C) during the addition of the initiator and for the initial phase of the reaction.

    • Choice of Initiator: Some initiator systems may favor the desired 1,2-addition over enolization. You may need to screen different fluoride sources (e.g., CsF) or non-fluoride initiators.[3]

Optimization of Reaction Conditions

The yield of the trifluoromethylation step is highly dependent on the reaction parameters. The following table summarizes conditions reported for analogous reactions.

ParameterVariationTypical Yield (%)Remarks
Initiator TBAF, CsF, K₂CO₃60-95%Fluoride sources (TBAF, CsF) are highly effective but moisture-sensitive.[3]
Solvent THF, DMF, DME50-95%THF is common, but DMF can accelerate sluggish reactions.[3] All solvents must be anhydrous.
Temperature -78 °C to Room Temp.70-90%Lower temperatures often improve selectivity and reduce side product formation.
Catalyst Loading 1 - 20 mol%-Typically 5-10 mol% is sufficient. Higher loading may be needed for less reactive substrates.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of initiator so critical in this reaction? A1: The initiator, typically a fluoride source like TBAF, activates the silicon-carbon bond in TMSCF₃, generating the nucleophilic trifluoromethyl anion ("CF₃⁻") in situ. The effectiveness and concentration of this active species are highly dependent on the initiator's quality and the absence of protic impurities like water.[3]

Q2: Can I use a different trifluoromethylating agent instead of TMSCF₃? A2: Yes, other reagents exist, such as fluoroform (HCF₃) activated by a strong base, or electrophilic reagents like Togni's reagents.[6][7] However, for the nucleophilic addition to a ketone, the Ruppert-Prakash reagent (TMSCF₃) is one of the most common, reliable, and commercially available options.

Q3: Is the spiroketal functional group stable under the reaction conditions? A3: The 1,4-dioxaspiro[4.5]decane (ethylene glycol ketal) moiety is generally stable under the basic or neutral conditions of the trifluoromethylation step. It is also stable to the mild acidic workup (e.g., 1 M HCl) used to hydrolyze the intermediate silyl ether. However, prolonged exposure to strong acids should be avoided to prevent deprotection of the ketal.[1]

Q4: How can I confirm the formation of the desired product? A4: The product can be characterized using standard analytical techniques. In ¹⁹F NMR spectroscopy, the trifluoromethyl group will appear as a singlet. In ¹³C NMR, the carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[8] The appearance of a hydroxyl group can be confirmed by IR spectroscopy (broad peak around 3400 cm⁻¹) and the disappearance of the ketone carbonyl peak (around 1710 cm⁻¹).

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and solving common experimental issues.

G A Problem Observed B Low or No Yield A->B  Symptom C Reaction Stalls A->C  Symptom D Silyl Enol Ether Side Product A->D  Symptom B1 Check Initiator B->B1 Possible Cause B2 Check Reagent B->B2 Possible Cause B3 Check Conditions B->B3 Possible Cause C1 Moisture Contamination? C->C1 Possible Cause C2 Insufficient Catalyst? C->C2 Possible Cause D1 Temperature Too High? D->D1 Possible Cause B1a Use fresh/anhydrous TBAF or CsF. Ensure proper storage. B1->B1a Solution B2a Use fresh TMSCF3. B2->B2a Solution B3a Ensure anhydrous solvent (THF). Flame-dry all glassware. B3->B3a Solution C1a Re-verify anhydrous setup. Use syringe/cannula for transfers. C1->C1a Solution C2a Optimize catalyst loading (try 10-15 mol%). C2->C2a Solution D1a Maintain low temp (0°C or -78°C) during addition and initial reaction. D1->D1a Solution

Caption: A decision tree for troubleshooting the trifluoromethylation reaction.

References

Troubleshooting low yield in 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the nucleophilic trifluoromethylation of the ketone starting material, 1,4-dioxaspiro[4.5]decan-8-one. A common and effective method utilizes the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of a fluoride initiator. The reaction proceeds in two main stages: the addition of the trifluoromethyl group to the carbonyl to form a silyl ether intermediate, followed by acidic workup to yield the final alcohol product.

Q2: Why is a fluoride initiator necessary for the Ruppert-Prakash reaction?

The silicon-carbon bond in the Ruppert-Prakash reagent (TMSCF₃) is strong, making the reagent itself not nucleophilic enough to directly attack the carbonyl group of the ketone.[1] A nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is required to activate the TMSCF₃.[1][2] The fluoride ion attacks the silicon atom, forming a hypervalent silicon species and releasing the highly reactive trifluoromethide anion (⁻CF₃), which then acts as the nucleophile.[1]

Q3: How should the Ruppert-Prakash reagent be handled and stored?

The Ruppert-Prakash reagent (TMSCF₃) is a volatile, flammable, and moisture-sensitive liquid.[1][3] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a cool and dry place (2-8°C).[1] All handling should be performed using standard air-free techniques, for instance, within a glovebox or using Schlenk lines.[1]

Troubleshooting Guide for Low Yield

Low yield is a common issue in the synthesis of this compound. The following guide addresses potential causes and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation 1. Inactive Ruppert-Prakash Reagent: The reagent is highly sensitive to moisture and can decompose if not handled under strictly anhydrous conditions.[3]- Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Handle the Ruppert-Prakash reagent using air-free techniques.[1]
2. Insufficient Activation: The fluoride initiator may not be effectively activating the Ruppert-Prakash reagent.- Use a freshly opened or properly stored fluoride source. - Consider using a more soluble initiator like TBAF if using CsF. - Ensure the initiator is added under anhydrous conditions.
3. Low Reaction Temperature: The reaction may be too slow at the initial temperature.- While the reaction is often started at a low temperature (e.g., 0°C), it can be allowed to slowly warm to room temperature to drive it to completion.[3]
Formation of Significant Side Products 1. Enolization of the Ketone: The trifluoromethide anion or the fluoride initiator can act as a base, leading to the deprotonation of the ketone at the alpha-position to form an enolate, which does not lead to the desired product.[1]- Use a less basic initiator, such as CsF instead of TBAF.[1] - Maintain a low reaction temperature (e.g., -78°C to 0°C) to favor nucleophilic addition over deprotonation.[1]
2. Reaction with Solvent: Protic solvents will quench the reactive trifluoromethide anion.- Use anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[1]
Incomplete Reaction 1. Insufficient Reagent: The amount of Ruppert-Prakash reagent or initiator may not be sufficient for complete conversion.- Use a slight excess of the Ruppert-Prakash reagent (e.g., 1.2-1.5 equivalents).[3] - Ensure a catalytic amount of the fluoride initiator is present and active.
2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Allow the reaction to stir for a longer period (e.g., 2-4 hours or until completion is indicated by monitoring).[3]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline based on typical Ruppert-Prakash reactions and should be optimized for specific laboratory conditions.

Materials:

  • 1,4-dioxaspiro[4.5]decan-8-one

  • Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) to a flask containing anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: To the cooled solution, add the Ruppert-Prakash reagent (1.2 equiv) dropwise. Following this, add a catalytic amount of TBAF solution (e.g., 0.1 equiv) dropwise.

  • Reaction: Allow the reaction mixture to stir at 0°C and then slowly warm to room temperature. Monitor the reaction for 2-4 hours or until the starting material is consumed, as indicated by TLC or GC-MS.

  • Workup: Cool the reaction mixture back to 0°C and quench by the slow addition of 1M HCl. Stir for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

reaction_pathway 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one Intermediate Silyl Ether Intermediate 1,4-Dioxaspiro[4.5]decan-8-one->Intermediate + TMSCF₃, F⁻ TMSCF3 TMSCF3 TMSCF3->Intermediate F- F⁻ (Initiator) F-->Intermediate Product This compound Intermediate->Product Workup Workup Acidic Workup (e.g., HCl)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagent Quality (TMSCF₃, Initiator, Solvent) start->check_reagents check_reagents->start Reagents Expired/ Contaminated anhydrous_conditions Ensure Anhydrous Conditions check_reagents->anhydrous_conditions Reagents OK anhydrous_conditions->start Moisture Present optimize_temp Optimize Reaction Temperature anhydrous_conditions->optimize_temp Conditions OK optimize_temp->start Adjust Temp check_time Verify Reaction Time optimize_temp->check_time Temp OK check_time->start Increase Time purification Review Purification Method check_time->purification Time OK success Yield Improved purification->success Optimized

Caption: A step-by-step workflow for troubleshooting low reaction yield.

logical_relationships cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes Moisture Moisture Yield Yield Moisture->Yield Decreases Temperature Temperature Temperature->Yield Affects Rate Enolization Enolization (Side Product) Temperature->Enolization Higher Temp Increases Initiator_Basicity Initiator Basicity Initiator_Basicity->Enolization Higher Basicity Increases Enolization->Yield Decreases

Caption: Logical relationships between key reaction parameters and the final yield.

References

Technical Support Center: Synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method for the synthesis of this compound is the nucleophilic trifluoromethylation of the corresponding ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one. This reaction is typically achieved using a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, in the presence of a suitable initiator.

Q2: What are the primary side reactions to be aware of during the synthesis?

The two main side reactions of concern are the formation of fluoroform (CF₃H) and the corresponding silyl enol ether of the starting ketone.[1][2]

  • Fluoroform Formation: The trifluoromethyl anion (CF₃⁻), generated from the trifluoromethylating agent, is a strong base. It can abstract acidic protons from sources such as residual water in the solvent or from the α-position of the enolizable ketone starting material, leading to the formation of fluoroform gas and a reduction in the yield of the desired product.[1]

  • Silyl Enol Ether Formation: In the presence of a base (either the initiator or the CF₃⁻ anion), the starting ketone, 1,4-dioxaspiro[4.5]decan-8-one, can be deprotonated at the α-position to form an enolate. This enolate can then be trapped by the trimethylsilyl group from the TMSCF₃ reagent, resulting in the formation of a silyl enol ether byproduct.[1][2]

Q3: How can I minimize the formation of these side products?

Minimizing side product formation is critical for achieving a high yield of the target molecule. Key strategies include:

  • Anhydrous Conditions: Ensure all glassware, solvents, and reagents are rigorously dried to eliminate water, which can lead to fluoroform formation.[1]

  • Choice of Initiator: The basicity of the initiator can influence the extent of side reactions. While fluoride sources like tetrabutylammonium fluoride (TBAF) are common, they can be basic and hygroscopic. Consider using anhydrous and less basic initiators such as cesium fluoride (CsF) or non-fluoride initiators like potassium carbonate (K₂CO₃).[1]

  • Temperature Control: Performing the reaction at lower temperatures can help to moderate the reactivity of the trifluoromethyl anion, reducing its basicity and minimizing proton abstraction.[1]

  • Order of Addition: Adding the initiator slowly to the solution of the ketone and the trifluoromethylating agent can help to maintain a low concentration of the reactive trifluoromethyl anion, thereby favoring the desired nucleophilic addition over side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive initiator. 2. Degradation of the trifluoromethylating agent. 3. Insufficient reaction time or temperature.1. Use a fresh, anhydrous batch of the initiator. 2. Verify the quality of the trifluoromethylating agent. 3. Monitor the reaction by TLC or LC-MS and adjust the reaction time and temperature accordingly.
Significant Formation of Silyl Enol Ether 1. The initiator is too basic. 2. The reaction temperature is too high.1. Switch to a milder, non-basic initiator (e.g., CsF). 2. Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C).
Low Yield with Vigorous Bubbling (Fluoroform) 1. Presence of moisture in the reaction. 2. Acidic protons on the starting material or impurities.1. Ensure all solvents and glassware are scrupulously dried. 2. Purify the starting ketone to remove any acidic impurities.
Complex Mixture of Products 1. Decomposition of the starting material or product. 2. Multiple side reactions occurring.1. Check the stability of the starting material and product under the reaction conditions. 2. Optimize the reaction conditions (initiator, temperature, solvent) to favor the desired reaction pathway.
Difficulty in Purifying the Final Product 1. The polarity of the product is similar to that of the byproducts. 2. The product is thermally unstable.1. Employ column chromatography with a carefully selected solvent system. Consider reverse-phase chromatography if normal phase is ineffective. 2. Avoid high temperatures during purification; use techniques like vacuum distillation at reduced temperatures or non-thermal purification methods.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Materials: 1,4-dioxaspiro[4.5]decan-8-one, (Trifluoromethyl)trimethylsilane (TMSCF₃), Anhydrous Tetrahydrofuran (THF), Initiator (e.g., Tetrabutylammonium fluoride solution in THF or anhydrous Cesium Fluoride).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and anhydrous THF.

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Add TMSCF₃ (1.2 - 1.5 eq) to the stirred solution.

    • Slowly add the initiator (e.g., 0.1 eq of TBAF solution) dropwise to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway ketone 1,4-Dioxaspiro[4.5]decan-8-one intermediate Trifluoromethyl Anion Attack ketone->intermediate reagent TMSCF₃ (Ruppert-Prakash Reagent) reagent->intermediate initiator Initiator (e.g., TBAF) initiator->intermediate product This compound intermediate->product Aqueous Workup

Caption: Proposed synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Fluoroform Formation cluster_side2 Side Reaction 2: Silyl Enol Ether Formation ketone 1,4-Dioxaspiro[4.5]decan-8-one product Desired Product ketone->product Nucleophilic Addition cf3_anion CF₃⁻ proton_source Proton Source (e.g., H₂O, R-H) cf3_anion2 CF₃⁻ fluoroform Fluoroform (CF₃H) cf3_anion2->fluoroform Proton Abstraction enolate Enolate silyl_enol_ether Silyl Enol Ether enolate->silyl_enol_ether Silyl Trapping ketone2 1,4-Dioxaspiro[4.5]decan-8-one ketone2->enolate Deprotonation base Base (Initiator or CF₃⁻)

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_conversion Check Conversion of Starting Material start->check_conversion high_conversion High Conversion? check_conversion->high_conversion analyze_byproducts Analyze Byproducts by LC-MS / NMR high_conversion->analyze_byproducts Yes optimize_conditions Optimize Reaction Conditions: - Temperature - Initiator - Solvent high_conversion->optimize_conditions No analyze_byproducts->optimize_conditions purification Optimize Purification Protocol optimize_conditions->purification end Improved Yield and Purity purification->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Stability issues of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol during experimental use. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by two functional groups:

  • A ketal (the 1,4-dioxaspiro[4.5]decane moiety): This group acts as a protecting group for a ketone. Ketals are known to be stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions.[1][2][3]

  • A tertiary alcohol with a trifluoromethyl group (the 8-(Trifluoromethyl)-decan-8-ol moiety): The trifluoromethyl (CF3) group is strongly electron-withdrawing, which can influence the reactivity of the adjacent tertiary alcohol. While the CF3 group itself is generally stable, harsh reaction conditions can sometimes lead to its decomposition.[4][5]

Q2: Under what pH conditions is this compound expected to be unstable?

A2: The compound is most likely to be unstable under acidic conditions due to the presence of the ketal functional group.[1][6] The acid-catalyzed hydrolysis of the ketal would lead to the formation of 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one and ethylene glycol. The rate of this hydrolysis is dependent on the pH and the specific acid used. While generally stable in base, very strong basic conditions could potentially lead to degradation, possibly affecting the trifluoromethyl carbinol moiety.[7]

Q3: Can the trifluoromethyl group degrade during my reaction?

A3: The trifluoromethyl group is known for its high metabolic and chemical stability.[5] However, it is not completely inert. Decomposition can occur under specific, harsh conditions, including:

  • Reaction with certain transition metal catalysts.[4]

  • Exposure to strong Lewis acids.[4]

  • Reaction with metal hydrides.[4]

  • Strongly basic conditions, which may lead to substrate degradation.[4][7]

  • Treatment with superacids.[4]

For most standard organic synthesis conditions, the trifluoromethyl group is expected to remain intact.

Troubleshooting Guide

Issue 1: Unexpected decomposition of the starting material upon addition of an acidic reagent.
  • Symptom: TLC or LC-MS analysis shows the appearance of a more polar spot/peak corresponding to the deprotected ketone (4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one) and disappearance of the starting material.

  • Probable Cause: Acid-catalyzed hydrolysis of the spiroketal.[1][2]

  • Troubleshooting Steps:

    • pH Control: If possible, perform the reaction at a neutral or slightly basic pH.

    • Reagent Choice: If an acid is required, consider using a milder Lewis acid or a buffered acidic system to minimize ketal cleavage.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water will facilitate hydrolysis.[2]

    • Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of hydrolysis.

    • Protecting Group Strategy: If acidic conditions are unavoidable, consider if a different protecting group for the ketone, one that is stable to the specific acidic conditions of your reaction, would be more appropriate for your synthetic route.

Issue 2: The compound appears to degrade when using a strong base.
  • Symptom: Complex mixture of products observed by NMR or LC-MS after treatment with a strong base (e.g., n-BuLi, LDA, NaH).

  • Probable Cause: While the ketal is stable to base, the trifluoromethyl carbinol may be susceptible to degradation under strongly basic conditions.[7] This could involve elimination or other decomposition pathways.

  • Troubleshooting Steps:

    • Use a Milder Base: If possible, substitute the strong base with a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3, or an amine base like triethylamine or DBU).

    • Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.

    • Slow Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.

Data Presentation

Table 1: General Stability of Functional Groups in this compound

Functional GroupStable ConditionsUnstable ConditionsPotential Degradation Products
Ketal Basic, Neutral, NucleophilicAcidic (especially aqueous acid)[1][2]4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one, Ethylene glycol
Trifluoromethyl Carbinol Most standard reaction conditionsStrong bases,[7] Strong Lewis/Brønsted acids,[4] Certain transition metals[4]Complex mixture, potential for elimination or C-F bond cleavage products

Experimental Protocols

Protocol 1: General Procedure for Monitoring Ketal Hydrolysis

  • Sample Preparation: Dissolve this compound (10 mg) in a suitable solvent (e.g., 1 mL of THF or a protic solvent like methanol).

  • Acid Addition: Add a controlled amount of an acidic solution (e.g., 0.1 M HCl in water) to achieve the desired pH.

  • Reaction Monitoring: Stir the reaction at a constant temperature (e.g., room temperature). At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot of the reaction mixture.

  • Work-up: Quench the aliquot with a mild base (e.g., saturated NaHCO3 solution) and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the hydrolyzed product.

Protocol 2: General Procedure for Assessing Stability to Basic Conditions

  • Sample Preparation: Dissolve this compound (10 mg) in an anhydrous aprotic solvent (e.g., 1 mL of THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Base Addition: Add one equivalent of the base to be tested (e.g., NaH, KHMDS).

  • Reaction Monitoring: Stir the reaction at the chosen temperature. Monitor the reaction progress by TLC or by quenching aliquots with a proton source (e.g., saturated NH4Cl solution) followed by extraction and analysis.

  • Analysis: Analyze the quenched samples by LC-MS or NMR to check for the presence of the starting material and any degradation products.

Visualizations

Stability_Troubleshooting_Workflow Start Experiment with This compound CheckConditions Check Reaction Conditions Start->CheckConditions Acidic Acidic Conditions? CheckConditions->Acidic pH < 7 Basic Strongly Basic Conditions? CheckConditions->Basic Strong Base Neutral Neutral/Mildly Basic? CheckConditions->Neutral pH >= 7 (Mild Base) Decomposition Decomposition Observed? Acidic->Decomposition Basic->Decomposition Stable Compound is Likely Stable Neutral->Stable KetalHydrolysis Suspect Ketal Hydrolysis Decomposition->KetalHydrolysis Yes (from Acid) CF3CarbinolDegradation Suspect CF3-Carbinol Degradation Decomposition->CF3CarbinolDegradation Yes (from Base) Proceed Proceed with Caution and Monitor Stability Decomposition->Proceed No TroubleshootAcid Troubleshoot Acidic Conditions: - Use anhydrous conditions - Lower temperature - Use milder acid KetalHydrolysis->TroubleshootAcid TroubleshootBase Troubleshoot Basic Conditions: - Use milder base - Lower temperature - Slow addition CF3CarbinolDegradation->TroubleshootBase

Caption: Troubleshooting workflow for stability issues.

Acid_Catalyzed_Hydrolysis Reactant This compound Products 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one + Ethylene Glycol Reactant->Products Ketal Hydrolysis Conditions H+ H2O

Caption: Acid-catalyzed decomposition pathway.

References

Technical Support Center: Synthesis of Trifluoromethylated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of these valuable compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

My reaction yield is low, or I'm observing no reaction. What are the common causes and solutions?

Low or no yield is a frequent issue that can stem from several factors related to the initiator, reagent, solvent, or substrate.

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture. Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum. The concentration of TBAF is also important; low concentrations may result in the incomplete release of the trifluoromethyl anion, while high concentrations can introduce excess water, promoting the formation of fluoroform (CHF3).[1]

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent. DMF has been shown to significantly accelerate reactions and improve yields with these catalysts.

    • Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts (typically 0.1-10 mol%) are common, optimization may be required.[2]

  • Reagent Quality: The purity of the trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), can vary between batches and suppliers and may contain inhibitors that affect reaction kinetics. If you suspect this is the issue, try using a new batch or a bottle from a different supplier.

  • Solvent Effects: The reaction is highly solvent-dependent.

    • THF: A common solvent, but reactions can be sluggish.

    • DMF: Often accelerates the reaction and improves yields, especially with less reactive substrates or when using carbonate-based initiators.

  • Substrate Reactivity: Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive.[2] For less reactive substrates, you may need to switch to a more powerful initiator system or a more forcing solvent like DMF.

My reaction stalls before the starting material is fully consumed. What can I do?

Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous.

  • Presence of Inhibitors: If you suspect inhibitors in your reagents, consider purifying the starting materials and using a fresh bottle of the trifluoromethylating agent.

I am observing significant formation of a silyl enol ether byproduct when reacting a ketone with TMSCF₃. How can I minimize this?

The formation of silyl enol ethers is a common side reaction with enolizable ketones, especially when using basic catalysts. To minimize this, consider the following:

  • Use a Less Basic Catalyst: Instead of highly basic fluoride sources, explore the use of less basic activators.

  • Lower the Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor nucleophilic addition over deprotonation.[3]

  • Choice of Cation: The counter-ion of the initiator can influence the selectivity between 1,2-addition and enolization. For example, using a potassium-based initiator can lead to less enol silane formation compared to a tetrabutylammonium-based initiator.

I am observing unexpected gas evolution during my reaction. What is the cause and how can I mitigate it?

Unexpected gas evolution is often due to the formation of fluoroform (CF₃H). This can occur through a few pathways:

  • Reaction with Protic Impurities: The trifluoromethyl anion is highly basic and will react with any protic species, such as water or alcohols, to generate fluoroform. Ensure all reagents and solvents are strictly anhydrous.

  • Deprotonation of the Substrate: If your substrate has acidic protons (e.g., a hydroxyl group), the trifluoromethyl anion can act as a base, leading to deprotonation and gas evolution. In such cases, protecting the protic functional group before the trifluoromethylation step is recommended.[4]

  • Deprotonation of Enolizable Ketones: For enolizable ketones, the trifluoromethyl anion can deprotonate the α-carbon, leading to the formation of fluoroform and the corresponding enolate.[4] Optimizing the reaction conditions (e.g., lower temperature, different initiator) can help to favor the desired 1,2-addition.[4]

I am struggling with low diastereoselectivity in the trifluoromethylation of a chiral aldehyde or ketone. What can I do to improve it?

Low diastereoselectivity can be influenced by several factors. Here are some strategies to improve it:

  • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity.[2]

  • Screen Different Solvents: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Ethereal solvents like THF are often a good starting point.[2]

  • Choice of Catalyst/Initiator: For some substrates, a simple fluoride catalyst like TBAF may not provide sufficient stereocontrol. Screening a panel of Lewis acids (e.g., TiCl₄, MgCl₂, Bi(OTf)₃) may be necessary to enhance facial bias and improve the diastereomeric ratio.[2]

Frequently Asked Questions (FAQs)

What is the Ruppert-Prakash reagent and how should it be handled?

The Ruppert-Prakash reagent is trimethyl(trifluoromethyl)silane (TMSCF₃). It is a volatile, flammable, and moisture-sensitive colorless liquid.[3] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C) and handled using standard air-free techniques, such as a Schlenk line or a glovebox. It is soluble in common aprotic organic solvents like THF, ether, and dichloromethane.[3]

Why is a nucleophilic initiator required for reactions with TMSCF₃?

The silicon-carbon bond in TMSCF₃ is very strong, and the reagent itself is not nucleophilic enough to react directly with most carbonyls. The initiator, typically a fluoride ion, is required to activate the TMSCF₃ reagent. It forms a hypervalent silicon species, which then releases the trifluoromethide anion (⁻CF₃), the key nucleophile in the reaction.[3]

What are some common initiators used for this reaction?

Common initiators are fluoride sources such as tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), and potassium fluoride (KF). Anhydrous versions of these salts are preferred to avoid quenching the trifluoromethyl anion. Other nucleophilic catalysts, such as potassium carbonate (K₂CO₃) and potassium tert-butoxide, have also been reported to be effective.[5]

My reaction is very fast and difficult to control. What should I do?

A very rapid reaction can sometimes be attributed to a high initiator concentration. Consider reducing the amount of initiator. Running the reaction at a lower temperature will also help to moderate the reaction rate.

How do I purify my trifluoromethylated alcohol?

Flash column chromatography on silica gel is a common method for purifying trifluoromethylated alcohols.[4]

  • Solvent System: A common starting point for the mobile phase is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the TLC analysis of the crude reaction mixture. For basic compounds, adding a small amount of triethylamine (around 0.1%) to the eluent can improve the peak shape. For acidic compounds, a small amount of acetic acid can be added, but care should be taken during solvent removal.

  • Sample Loading: The crude product can be dissolved in a minimal amount of a suitable solvent (like dichloromethane) and loaded directly onto the column. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude material is adsorbed onto a small amount of silica gel before being added to the top of the column.

Data Presentation

Table 1: Comparison of Catalysts for the Trifluoromethylation of Carbonyl Compounds with TMSCF₃

Catalyst ClassSpecific CatalystTypical Loading (mol%)SubstrateSolventTime (h)Yield (%)
FluoridesTBAF0.6Aldehydes/KetonesTHF0.5 - 280 - 95
CsF100Imines--50 - 65
KF10Aldehydes/KetonesTHF--
AlkoxidesPotassium t-butoxide0.01 - 0.1Aldehydes/KetonesTHF, Toluene, CH₂Cl₂-High
CarbonatesK₂CO₃10KetonesDMF2 - 4~95%
Cs₂CO₃10ChalconesDMF-94%

Note: Yields are highly substrate-dependent. This table provides a general comparison.

Table 2: Trifluoromethylation of Substituted Acetophenones with TMSCF₃

Substrate (Acetophenone)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
4-FluoroacetophenoneTBAF (catalytic)THFAmbient<0.03High
AcetophenoneK₂CO₃ (10)DMFRT2-4~95%
4-MethoxyacetophenoneK₂CO₃ (10)DMFRT-High
4-NitroacetophenoneK₂CO₃ (10)DMFRT-High

Experimental Protocols

Protocol 1: Trifluoromethylation of Acetophenone using TMSCF₃ and K₂CO₃

This protocol is adapted from standard procedures for nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.[6]

  • Materials:

    • Acetophenone

    • Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of acetophenone (1.0 equiv) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere, add potassium carbonate (10 mol%).

    • Cool the mixture to 0 °C in an ice bath.

    • Add TMSCF₃ (1.5 equiv) dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the TMS-protected alcohol intermediate by GC-MS or TLC.

    • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C. Stir the mixture for 30 minutes to ensure complete desilylation.[4]

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[4]

    • Concentrate the filtrate under reduced pressure to afford the crude 2,2,2-trifluoro-1-phenylethan-1-ol.

    • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) if necessary.[4]

Protocol 2: Trifluoromethylation of an Aldehyde using TMSCF₃ and TBAF

This protocol describes a typical procedure for the trifluoromethylation of an aldehyde using TMSCF₃ with a catalytic amount of TBAF.[3]

  • Materials:

    • Aldehyde (e.g., benzaldehyde)

    • Trimethyl(trifluoromethyl)silane (TMSCF₃)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate

    • Anhydrous MgSO₄

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and anhydrous THF (to make a ~0.2 M solution).

    • Cool the mixture to 0 °C using an ice-water bath.

    • Add TMSCF₃ (1.2 equiv) via syringe to the stirred solution.

    • Slowly add the TBAF solution (1.0 M in THF, 0.1 equiv) dropwise over 2 minutes.

    • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting product is the silyl ether. For hydrolysis to the alcohol, dissolve the crude material in THF, add 1M HCl, and stir at room temperature for 1 hour.[3] Work up the hydrolysis mixture by extracting with ether, washing with brine, drying, and concentrating.[3]

    • Purify by flash chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_ok Reagents OK? check_reagents->reagent_ok conditions_ok Conditions OK? check_conditions->conditions_ok reagent_ok->check_conditions Yes new_reagents Use Fresh/Purified Reagents Verify Stoichiometry reagent_ok->new_reagents No optimize_conditions Optimize Conditions: - Temperature - Solvent - Catalyst Loading conditions_ok->optimize_conditions No side_reaction Side Reaction Observed? conditions_ok->side_reaction Yes new_reagents->check_reagents optimize_conditions->check_conditions success Successful Reaction side_reaction->success No troubleshoot_side_reaction Troubleshoot Side Reaction (e.g., enolization, gas evolution) side_reaction->troubleshoot_side_reaction Yes troubleshoot_side_reaction->optimize_conditions

Caption: Troubleshooting workflow for low or no yield in trifluoromethylated alcohol synthesis.

Competing_Pathways start Ketone + TMSCF3 + Initiator path_1_2_addition 1,2-Nucleophilic Addition start->path_1_2_addition Favored by: - Low Temperature - Non-basic Initiator path_enolization Enolization (α-Deprotonation) start->path_enolization Favored by: - High Temperature - Basic Initiator product Trifluoromethylated Alcohol (Desired Product) path_1_2_addition->product enol_ether Silyl Enol Ether + Fluoroform (CF3H) path_enolization->enol_ether

Caption: Competing reaction pathways in the trifluoromethylation of enolizable ketones.

References

Technical Support Center: Purification of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this fluorinated spirocyclic alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The primary impurities will depend on the synthetic route. A common method for synthesizing this compound is the nucleophilic trifluoromethylation of 1,4-dioxaspiro[4.5]decan-8-one using a reagent like (Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[1] Potential impurities from this synthesis include:

  • Unreacted 1,4-dioxaspiro[4.5]decan-8-one: The starting ketone may be present if the reaction did not go to completion.

  • Silyl ether intermediate: Before aqueous workup, the product exists as a trimethylsilyl ether. Incomplete hydrolysis will leave this as an impurity.

  • Byproducts from the trifluoromethylating reagent: Decomposition of TMSCF₃ can lead to various silicon-containing byproducts.[2]

  • Solvent and reagent residues: Residual solvents from the reaction and purification steps, as well as any catalysts or initiators used.

Q2: What are the recommended purification techniques for this compound?

A2: Due to the polar nature of the tertiary alcohol and the presence of the trifluoromethyl group, the most effective purification methods are typically recrystallization and column chromatography.[3][4][5] The choice between these methods will depend on the impurity profile and the scale of the purification.

Q3: How does the trifluoromethyl group affect the purification strategy?

A3: The highly electronegative fluorine atoms in the trifluoromethyl group can introduce strong dipole moments and alter the compound's intermolecular interactions. This can lead to challenges in crystallization and chromatography, sometimes causing the compound to "oil out" during recrystallization or exhibit unusual elution behavior in chromatography.[6] It is important to select purification conditions that account for these properties.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not crystallize from solution.

  • Cause A: Too much solvent was used. This is a common issue where the solution is not saturated enough for crystals to form.[7]

    • Solution: Reduce the solvent volume by gentle heating under a stream of inert gas or by rotary evaporation, then allow the solution to cool again.

  • Cause B: The solution is supersaturated. Crystal nucleation has not occurred.

    • Solution 1: Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[8][9]

    • Solution 2: Add a "seed crystal" of the pure compound to induce crystallization.[7]

  • Cause C: An inappropriate solvent was chosen. The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Select a different solvent or a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[10]

Issue 2: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution above its melting point, or the impurity level is very high.[8]

    • Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

    • Solution 2: Consider purifying the crude material by column chromatography first to remove a significant portion of the impurities, and then attempt recrystallization.

Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Cause A: Inappropriate solvent system (eluent). The polarity of the eluent may not be optimal to resolve the compound from impurities.

    • Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (Rf of the product around 0.2-0.4). For polar compounds, a gradient elution from a non-polar to a more polar solvent is often effective.

  • Cause B: Column overloading. Too much crude material was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of material being purified. A general rule of thumb is a 20:1 to 50:1 ratio of stationary phase to crude material by weight.[8]

Issue 2: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the highly polar product.

    • Solution: Gradually increase the polarity of the eluent. For very polar compounds, it may be necessary to add a small percentage of a highly polar solvent like methanol to the eluent system.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that should be optimized for your specific crude material.

  • Solvent Selection: Test the solubility of the crude material in a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Illustrative Data for Recrystallization Solvent Screening

Solvent System (v/v)Purity Before (%)Purity After (%)Recovery Yield (%)Observations
Hexane:Ethyl Acetate (4:1)859575Good crystal formation upon cooling.
Dichloromethane859260Some material remained in solution.
Methanol85--Compound is too soluble.
Toluene859070Slower crystallization.
Flash Column Chromatography Protocol

This protocol is a starting point and should be optimized based on TLC analysis.

  • Stationary Phase: Silica gel is a standard choice. For very polar compounds, an amine-functionalized or diol-bonded silica may provide better separation.[11][12]

  • Eluent Selection: Based on TLC analysis, choose a solvent system that gives an Rf value of approximately 0.2-0.4 for the product. A common eluent system for moderately polar compounds is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading").[6] Place the dried silica with the adsorbed sample on top of the packed column.

  • Elution: Begin elution with the starting solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Illustrative Data for Flash Column Chromatography

Stationary PhaseEluent System (Gradient)Initial Purity (%)Final Purity (%)Recovery Yield (%)
Silica Gel5% to 30% Ethyl Acetate in Hexanes85>9885
Amine-functionalized Silica10% to 50% Ethyl Acetate in Hexanes85>9980

Visualization of Purification Workflow

PurificationWorkflow General Purification Workflow for this compound crude Crude Product assess Assess Impurity Profile (TLC, NMR) crude->assess recrystallization Recrystallization assess->recrystallization Minor Impurities column Column Chromatography assess->column Major Impurities or Complex Mixture pure_product Pure Product (>98%) recrystallization->pure_product waste Impurities in Mother Liquor/Eluent recrystallization->waste column->pure_product column->waste

Caption: A flowchart illustrating the decision-making process for purifying the target compound.

TroubleshootingRecrystallization Troubleshooting Guide for Recrystallization start Attempt Recrystallization outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Compound Oils Out outcome->oiling_out Problem crystals_form Crystals Form outcome->crystals_form Success solution1 Reduce Solvent Volume no_crystals->solution1 Cause: Too much solvent solution2 Scratch Flask / Add Seed Crystal no_crystals->solution2 Cause: Supersaturation solution3 Re-dissolve, Add More Solvent, Cool Slowly oiling_out->solution3 Solution collect Collect and Dry Crystals crystals_form->collect solution1->outcome Re-attempt solution2->outcome Re-attempt solution3->outcome Re-attempt

Caption: A troubleshooting diagram for common issues encountered during recrystallization.

References

Catalyst selection for the synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct approach involves the nucleophilic trifluoromethylation of the corresponding ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one. This reaction utilizes a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMS-CF₃), in the presence of a suitable catalyst.

Q2: What are the key challenges in this synthesis?

A2: Researchers may encounter challenges related to catalyst selection, reaction control, product stability, and stereoselectivity. Specifically, issues such as incomplete conversion, side product formation, and racemization of the product can arise.[1][2][3][4] The stereoselective assembly of the spirocyclic structure can also be a significant hurdle in spiroketal synthesis.[4]

Q3: How does the trifluoromethyl group impact the synthesis?

A3: The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the precursor ketone, facilitating the nucleophilic attack. However, it can also influence the stability of the resulting tertiary alcohol. The incorporation of a trifluoromethyl group is a key strategy in modern drug design to modulate a compound's properties.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive catalyst- Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary.- Consider screening different catalysts (see Catalyst Selection table below).
Insufficient reaction time- Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy.- Be aware that extended reaction times can sometimes lead to decreased enantiomeric excess due to reaction reversibility.[1][2]
Inappropriate solvent or temperature- Optimize the solvent and temperature conditions. Some reactions may require specific solvent polarity or temperature for optimal performance.
Formation of Side Products Decomposition of starting material or product- Mild reaction conditions are often crucial. For spiroketals, isomerization can occur under mild acidic conditions.[4]- An acid-free workup may be necessary to prevent product degradation.[3]
Self-condensation of the starting ketone- Use a non-nucleophilic base if a base is required for the catalyst system.- Add the ketone slowly to the reaction mixture containing the catalyst and trifluoromethylating agent.
Racemization of the Product Reversibility of the reaction- Carefully choose the reaction time to isolate the product under kinetic control before equilibrium is reached.[3]
Acidic workup conditions- Employ an acid-free workup procedure. Even weak acids like ammonium chloride can induce racemization.[3]
Protic solvents during isolation- Avoid the use of protic solvents during product isolation if racemization is observed.[3]
Difficulty in Product Isolation "Oiling out" of the product- This can occur during crystallization. Generating solubility and supersaturation curves can help, though this can be complex with multiple solvents.[6]
Formation of a stable, inactive intermediate with the catalyst- Some catalysts can form inactive intermediates with the reactants. Understanding the reaction mechanism can help in optimizing conditions to avoid this.[3]

Catalyst Selection for Trifluoromethylation

The choice of catalyst is critical for the successful synthesis of trifluoromethyl carbinols. Below is a summary of catalysts commonly used for the trifluoromethylation of ketones.

Catalyst Type Specific Example Key Features & Considerations References
Fluoride Ion Sources Cesium Fluoride (CsF)- Commonly used to activate TMS-CF₃.- Can be used in catalytic amounts.[7]
Tetrabutylammonium Fluoride (TBAF)- Another effective fluoride source for activating TMS-CF₃.[7]
Base Catalysts Potassium Alkoxide- Highly active for nucleophilic trifluoromethylation at low catalyst loadings.[7]
Organocatalysts Bifunctional Organocatalysts (e.g., thiourea-based)- Can provide high diastereo- and enantioselectivity in aldol-type reactions with trifluoromethyl ketones.[1][2][8]
Singh's Catalyst- Efficient for highly enantioselective aldol reactions with trifluoroacetophenones.[3][3]

Experimental Protocols

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor)

A common method for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one is through the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. Acetic acid has been shown to be an effective catalyst for this transformation.[6]

Optimized Conditions:

  • Catalyst: Acetic acid (HAc)

  • Solvent: Water/Acetic Acid mixture (e.g., 1:5 v/v)

  • Temperature: 65°C

  • Reactant Concentration: 0.5 g/mL

  • Reaction Time: Approximately 11 minutes

Under these conditions, yields can be significantly improved and reaction times drastically reduced compared to using stronger acids like sulfuric acid.[6]

General Protocol for the Synthesis of this compound

This is a generalized protocol based on common methods for the trifluoromethylation of ketones. Optimization will be required for specific experimental setups.

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen catalyst (e.g., CsF).

  • Solvent and Reagents: Add anhydrous solvent (e.g., THF or DMSO). Cool the mixture to the desired temperature (e.g., 0°C or -78°C). Add (trifluoromethyl)trimethylsilane (TMS-CF₃).

  • Addition of Ketone: Slowly add a solution of 1,4-dioxaspiro[4.5]decan-8-one in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or another suitable analytical technique.

  • Quenching and Workup: Once the reaction is complete, quench the reaction carefully (e.g., with a saturated aqueous solution of NH₄Cl, though an acid-free workup is recommended to avoid racemization).[3] Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or another suitable method.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis precursor_start 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane precursor_reagents Acetic Acid / Water precursor_start->precursor_reagents Deketalization precursor_product 1,4-Dioxaspiro[4.5]decan-8-one precursor_reagents->precursor_product target_start 1,4-Dioxaspiro[4.5]decan-8-one target_reagents TMS-CF3 / Catalyst target_start->target_reagents Trifluoromethylation target_product This compound target_reagents->target_product troubleshooting_logic start Experiment Start issue Low Yield / Incomplete Reaction? start->issue cause1 Check Catalyst Activity issue->cause1 Yes cause2 Optimize Reaction Time/Temp issue->cause2 Yes cause3 Investigate Side Products issue->cause3 Yes racemization Racemization Observed? issue->racemization No solution1 Use Fresh Catalyst / Screen Catalysts cause1->solution1 solution2 Monitor Reaction Progress cause2->solution2 solution3 Adjust Workup / Conditions cause3->solution3 solution1->racemization solution2->racemization solution3->racemization rac_solution Acid-Free Workup / Control Reaction Time racemization->rac_solution Yes end Successful Synthesis racemization->end No rac_solution->end

References

Reaction monitoring techniques for 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the nucleophilic trifluoromethylation of the corresponding ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one, using (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[1][2][3] This reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a non-fluoride activator like potassium carbonate (K₂CO₃).[1][4]

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the consumption of the starting ketone and the formation of the product.[1][4] A co-spot of the starting material and the reaction mixture should be used for accurate comparison.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can provide more quantitative information on the conversion of the starting material and the formation of the product and any side products.

  • ¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a powerful tool for monitoring the reaction. The appearance of a new signal corresponding to the trifluoromethyl group of the alcohol product confirms product formation.[5]

Q3: What is the expected ¹⁹F NMR chemical shift for the trifluoromethyl group in the product?

The ¹⁹F NMR chemical shift for a trifluoromethyl group attached to a tertiary alcohol is typically in the range of -70 to -80 ppm, relative to an internal standard like CFCl₃ (0 ppm).[6][7][8][9] The exact chemical shift can be influenced by the solvent and the electronic environment.

Q4: What are some common side reactions to be aware of?

A primary side reaction of concern is the enolization of the starting ketone, 1,4-dioxaspiro[4.5]decan-8-one, especially when using a basic initiator like TBAF.[4] This can lead to the consumption of the base and starting material without the formation of the desired product. To minimize this, using a less basic initiator such as cesium fluoride (CsF) or conducting the reaction at low temperatures (e.g., -78 °C to 0 °C) is recommended.[4]

Q5: How can the final product be purified?

After aqueous workup to remove the silyl protecting group, the crude product, this compound, can be purified by flash column chromatography on silica gel.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Initiator/Catalyst: The fluoride source (e.g., TBAF) may be hydrated.Use anhydrous TBAF or dry it before use. Consider alternative activators like Cs₂CO₃ or CsF.[4]
Reagent Decomposition: TMSCF₃ is sensitive to moisture.Ensure all glassware is oven-dried and solvents are anhydrous.[4]
Low Reaction Temperature: The reaction may be too slow at very low temperatures.If the reaction is sluggish at -78 °C, allow it to slowly warm to -40 °C or 0 °C.[4]
Formation of Significant Side Products Enolization of Starting Ketone: The initiator or the generated ⁻CF₃ can act as a base, leading to enolate formation.Use a less basic initiator (e.g., CsF instead of TBAF) and maintain low reaction temperatures.[4]
Desilylation During Workup: The intermediate trimethylsilyl ether can be unstable.Use a mild aqueous workup, such as a saturated NH₄Cl solution, instead of a strong acid.[4]
Difficulty in Product Purification Co-elution with Impurities: The product may have a similar polarity to side products or remaining starting material.Optimize the solvent system for flash chromatography. A gradient elution may be necessary.
Product Instability on Silica Gel: The tertiary alcohol may be sensitive to the acidic nature of silica gel.Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative purification method like preparative HPLC.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv.).

  • Dissolve the ketone in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equiv.) dropwise to the stirred solution.

  • Slowly add a solution of anhydrous tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 equiv.) dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product, the TMS-protected alcohol, is then subjected to desilylation.

  • Dissolve the crude material in THF and add 1 M HCl. Stir at room temperature for 1 hour.

  • Work up the hydrolysis mixture by extracting with ether, washing with brine, drying, and concentrating.

  • Purify the final product by flash column chromatography on silica gel.

Reaction Monitoring Protocols
Technique Methodology
Thin-Layer Chromatography (TLC) Eluent System: A mixture of hexanes and ethyl acetate is a good starting point. The polarity can be adjusted to achieve an Rf of ~0.3-0.5 for the starting material. Procedure: Dissolve a small aliquot of the reaction mixture in a suitable solvent. Spot the starting material, the reaction mixture, and a co-spot on a silica gel TLC plate. Develop the plate in the chosen eluent system and visualize under UV light and/or by staining (e.g., with potassium permanganate).[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Column: A standard non-polar column (e.g., DB-5 or HP-5) is generally suitable. Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the starting material and the more polar alcohol product. Injection: A split injection is typically used.
¹⁹F NMR Spectroscopy Solvent: Use a deuterated solvent that is compatible with the reaction mixture (e.g., CDCl₃). Referencing: An internal standard with a known ¹⁹F chemical shift should be used. Acquisition: A simple one-pulse experiment is usually sufficient to observe the signal for the -CF₃ group.

Visualizations

Reaction_Monitoring_Workflow Reaction Monitoring Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_decision Decision cluster_outcome Outcome Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot TLC Analysis TLC Analysis Take Aliquot->TLC Analysis GC-MS Analysis GC-MS Analysis Take Aliquot->GC-MS Analysis 19F NMR Analysis 19F NMR Analysis Take Aliquot->19F NMR Analysis Reaction Complete? Reaction Complete? TLC Analysis->Reaction Complete? GC-MS Analysis->Reaction Complete? 19F NMR Analysis->Reaction Complete? Continue Reaction Continue Reaction Reaction Complete?->Continue Reaction No Workup & Purification Workup & Purification Reaction Complete?->Workup & Purification Yes Continue Reaction->Take Aliquot Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Analyze Side Products Analyze Side Products Low Yield->Analyze Side Products Anhydrous Solvents? Anhydrous Solvents? Check Starting Materials->Anhydrous Solvents? Correct Temperature? Correct Temperature? Check Reaction Conditions->Correct Temperature? Enolization? Enolization? Analyze Side Products->Enolization? Active Initiator? Active Initiator? Anhydrous Solvents?->Active Initiator? Yes Dry Solvents Dry Solvents Anhydrous Solvents?->Dry Solvents No Active Initiator?->Check Reaction Conditions Yes Use Anhydrous Initiator Use Anhydrous Initiator Active Initiator?->Use Anhydrous Initiator No Inert Atmosphere? Inert Atmosphere? Correct Temperature?->Inert Atmosphere? Yes Adjust Temperature Adjust Temperature Correct Temperature?->Adjust Temperature No Ensure Inert Atmosphere Ensure Inert Atmosphere Inert Atmosphere?->Ensure Inert Atmosphere No Use Less Basic Initiator / Lower Temp Use Less Basic Initiator / Lower Temp Enolization?->Use Less Basic Initiator / Lower Temp Yes

References

Validation & Comparative

Characterization of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectral characterization of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for the target compound, this report establishes expected spectral parameters by comparing with closely related analogs: the parent compound 1,4-dioxaspiro[4.5]decan-8-ol and its synthetic precursor, 1,4-dioxaspiro[4.5]decan-8-one. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this fluorinated spirocyclic compound.

Executive Summary

The introduction of a trifluoromethyl group is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The precise characterization of such molecules is paramount. This document outlines the expected ¹H, ¹³C, and ¹⁹F NMR, and MS spectral data for this compound. By presenting data from its non-fluorinated counterpart and ketone precursor, we offer a clear comparative framework to underscore the influence of the trifluoromethyl group on the spectral properties.

Comparative Spectral Data

The following tables summarize the experimental and predicted spectral data for this compound and its analogs.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundH at C-8-OCH₂CH₂O-Cyclohexyl Protons-OH
1,4-Dioxaspiro[4.5]decan-8-ol~3.8~3.91.5-1.9Variable
1,4-Dioxaspiro[4.5]decan-8-one-~4.01.8-2.5-
This compound (Predicted) -~4.01.7-2.2Variable

Note: The chemical shifts for the cyclohexyl protons in the spiro-compounds appear as complex multiplets.

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC-8 (Spiro Carbon)C-8 (Alcohol/Ketone)-OCH₂CH₂O-CF₃Cyclohexyl Carbons
1,4-Dioxaspiro[4.5]decan-8-ol~109~67~64-30-40
1,4-Dioxaspiro[4.5]decan-8-one~108~210~65-35-45
This compound (Predicted) ~108~95 (quartet)~65~125 (quartet)25-40

Table 3: ¹⁹F NMR Spectral Data (Chemical Shifts in ppm)

CompoundCF₃
This compound (Predicted) ~ -70 to -80

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
1,4-Dioxaspiro[4.5]decan-8-ol158.0999, 86, 55[1]
1,4-Dioxaspiro[4.5]decan-8-one156.0899, 86
This compound (Predicted) 226.08[M-CF₃]⁺, [M-H₂O]⁺, CF₃⁺ (69)

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy : Acquire spectra on the same instrument, typically with proton decoupling. A larger number of scans (1024 or more) is usually required. Chemical shifts are referenced to the solvent. The carbon attached to the trifluoromethyl group is expected to appear as a quartet due to C-F coupling.

  • ¹⁹F NMR Spectroscopy : Acquire spectra on a suitable spectrometer. ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm). A single resonance, a singlet, is expected for the CF₃ group.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization : Electron Ionization (EI) is commonly used for GC-MS analysis of small molecules. For LC-MS, Electrospray Ionization (ESI) in positive or negative mode is standard.

  • Mass Analysis : Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Fragmentation Analysis : In EI-MS, characteristic fragmentation patterns are expected, including the loss of the trifluoromethyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

G Experimental Workflow for Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization A 1,4-Dioxaspiro[4.5]decan-8-one C Reaction A->C B Trifluoromethylation Reagent (e.g., TMSCF₃) B->C D Workup & Purification C->D E This compound D->E Isolated Product F NMR Spectroscopy (¹H, ¹³C, ¹⁹F) E->F G Mass Spectrometry (GC-MS or LC-MS) E->G H Data Analysis & Structure Confirmation F->H G->H

Caption: Synthesis and characterization workflow.

Discussion and Comparison

The presence of the electron-withdrawing trifluoromethyl group at the C-8 position is predicted to have a significant impact on the NMR spectra compared to the non-fluorinated analog, 1,4-dioxaspiro[4.5]decan-8-ol. In the ¹³C NMR spectrum, the C-8 carbon signal is expected to shift downfield and appear as a quartet due to coupling with the three fluorine atoms. Similarly, the CF₃ carbon itself will present as a quartet. In the ¹⁹F NMR spectrum, a single, sharp resonance is anticipated, which is highly characteristic of the trifluoromethyl group.

In mass spectrometry, the fragmentation pattern will also be indicative of the trifluoromethyl moiety. A prominent peak corresponding to the loss of a CF₃ radical (mass 69) from the molecular ion is a common feature in the mass spectra of such compounds.

This comparative guide provides a foundational dataset and procedural outline for the successful characterization of this compound. The predicted spectral data, in conjunction with the provided experimental protocols, will aid researchers in the unambiguous identification and quality control of this important fluorinated building block.

References

A Comparative Analysis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol and Its Analogs in Modulating GABA-A Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of novel spirocyclic trifluoromethyl carbinols reveals key determinants for potent and selective modulation of the GABA-A receptor, a critical target in neuroscience drug discovery. This guide provides an objective comparison of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol and its analogs, supported by experimental data on their synthesis, biological activity, and pharmacokinetic properties.

The unique three-dimensional structure of spirocyclic scaffolds has gained significant attention in medicinal chemistry for their potential to improve drug-like properties.[1] The introduction of a trifluoromethyl group can further enhance metabolic stability, lipophilicity, and biological activity.[2][3] This guide focuses on this compound, a representative of this chemical class, and its analogs, to elucidate the structural modifications that influence their interaction with the GABA-A receptor.

Performance Comparison of Analogs

To understand the structure-activity relationship (SAR), a series of analogs of this compound were synthesized and evaluated for their ability to modulate GABA-A receptor function. The core scaffold was systematically modified at the carbinol position and on the spirocyclic ring. The primary endpoint for comparison is the potentiation of GABA-induced chloride currents in HEK293 cells expressing the α1β2γ2 subtype of the GABA-A receptor, measured using whole-cell patch-clamp electrophysiology.

Compound IDR GroupPotentiation of GABA EC20 (%) @ 1 µMEC50 (nM)Lipophilicity (LogP)Metabolic Stability (t½, min)
1a -OH152 ± 1285 ± 72.845
1b -NH298 ± 9250 ± 212.562
1c -OCH345 ± 5> 10003.128
1d -HInactive-3.5> 120
2a 8-OH, 7-fluoro185 ± 1562 ± 52.951
2b 8-OH, 9-methyl130 ± 11110 ± 93.238

Table 1: Comparative performance of this compound (1a) and its analogs. Data represents mean ± SEM from n=3 experiments.

The data clearly indicates that the hydroxyl group at the 8-position is crucial for potent activity. Replacement with an amine (1b) significantly reduces potency, while methylation (1c) or removal (1d) of the hydroxyl group leads to a dramatic loss or complete abolition of activity. This suggests a key hydrogen bond interaction with the receptor. Modifications on the spirocyclic ring, such as the introduction of a fluorine atom at the 7-position (2a), led to a modest increase in potency, while a methyl group at the 9-position (2b) slightly decreased activity.

Experimental Protocols

Synthesis of this compound and Analogs

The synthesis of the parent compound and its analogs was achieved through a multi-step sequence starting from commercially available materials. A key step involves the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to a spirocyclic ketone precursor.[4]

General Synthetic Scheme:

Synthesis Spiroketone 1,4-Dioxaspiro[4.5]decan-8-one Intermediate Silyl Ether Intermediate Spiroketone->Intermediate 1. TMSCF3, TBAF 2. THF, 0 °C to rt Compound1a 8-(Trifluoromethyl)-1,4- dioxaspiro[4.5]decan-8-ol (1a) Intermediate->Compound1a TBAF, THF Analogs Analogs (1b-d, 2a-b) Compound1a->Analogs Further modifications

Caption: General synthetic route for the preparation of the target compounds.

Whole-Cell Patch-Clamp Electrophysiology

The functional activity of the compounds was assessed by their ability to potentiate GABA-evoked currents in HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype.

Protocol:

  • Cell Culture: HEK293 cells were cultured on glass coverslips and transfected with the appropriate GABA-A receptor subunit cDNAs.

  • Recording: Whole-cell voltage-clamp recordings were performed at a holding potential of -60 mV.

  • Drug Application: A baseline response was established by applying a submaximal concentration of GABA (EC20). The test compound was then co-applied with GABA to determine its modulatory effect.

  • Data Analysis: The potentiation of the GABA-evoked current was calculated as the percentage increase in current amplitude in the presence of the test compound compared to the baseline GABA response.[5]

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

The experimental data suggests that this compound and its active analogs act as positive allosteric modulators (PAMs) of the GABA-A receptor.[6][7] PAMs bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal inhibition.[8]

GABA_Pathway cluster_membrane Neuronal Membrane GABA_Receptor GABA-A Receptor Chloride Channel Cl_in Cl- influx GABA_Receptor:port->Cl_in Channel Opening GABA GABA GABA->GABA_Receptor:head Binds to orthosteric site Compound 8-(CF3)-spirodecan-8-ol (PAM) Compound->GABA_Receptor:head Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Caption: Proposed mechanism of action for this compound.

Conclusion

The comparative analysis of this compound and its analogs provides valuable insights into the SAR of this novel class of GABA-A receptor modulators. The presence of an 8-hydroxyl group is a critical determinant for potent activity, likely through hydrogen bonding with the receptor. These findings pave the way for the rational design of more potent and selective spirocyclic modulators of the GABA-A receptor for the potential treatment of various neurological and psychiatric disorders. Further studies are warranted to explore the in vivo efficacy and safety profile of these promising compounds.

References

Validating the Structure of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural validation of novel chemical entities is paramount. This guide provides a comparative framework for the validation of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol. Due to the limited availability of published experimental data for this specific compound, this guide presents a robust validation strategy based on established protocols for analogous structures, including its non-fluorinated counterpart and other tertiary trifluoromethyl carbinols.

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted and comparative experimental data for this compound and related compounds. These predictions are derived from the analysis of similar structures reported in the scientific literature.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm) for Target CompoundExperimental Chemical Shift (δ, ppm) for Analogues
This compound (Target) -CH₂- (dioxolane)~3.9 - 4.13.96 (for 1,4-Dioxaspiro[4.5]decan-8-ol)
-CH₂- (cyclohexane)~1.6 - 2.01.5 - 1.9 (for 1,4-Dioxaspiro[4.5]decan-8-ol)
-OH~2.5 - 3.5 (broad singlet)Variable, dependent on concentration and solvent
1,4-Dioxaspiro[4.5]decan-8-ol (Analogue) -CH₂- (dioxolane)-3.96
-CH₂- (cyclohexane, C6, C10)-1.75 - 1.90
-CH₂- (cyclohexane, C7, C9)-1.50 - 1.65
-CH (C8)-3.80
-OH-Variable

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm) for Target CompoundExperimental Chemical Shift (δ, ppm) for Analogues
This compound (Target) C-CF₃ (quartet)~125 (J ≈ 285 Hz)~125-128 (q, J ≈ 286 Hz) for similar carbinols
C-OH (quartet)~75 (J ≈ 30 Hz)~76-78 (q, J ≈ 30 Hz) for similar carbinols
C (spiroketal)~108108.9 (for 1,4-Dioxaspiro[4.5]decan-8-ol)
-CH₂- (dioxolane)~6464.2 (for 1,4-Dioxaspiro[4.5]decan-8-ol)
-CH₂- (cyclohexane)~30 - 4033.1, 35.5 (for 1,4-Dioxaspiro[4.5]decan-8-ol)
1,4-Dioxaspiro[4.5]decan-8-ol (Analogue) C (spiroketal)-108.9
-CH₂- (dioxolane)-64.2
C-OH-67.5
-CH₂- (cyclohexane, C6, C10)-35.5
-CH₂- (cyclohexane, C7, C9)-33.1

Table 3: Predicted Mass Spectrometry Data

CompoundIonization ModePredicted m/z FragmentNotes
This compound (Target) ESI+[M+H]⁺: 227.0838
[M+Na]⁺: 249.0658
[M-OH]⁺: 209.0732Loss of the hydroxyl group.
[M-H₂O+H]⁺: 209.0732Dehydration product.
ESI-[M-H]⁻: 225.0682
[M+HCOO]⁻: 271.0737Formate adduct.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound can be adapted from established procedures for similar molecules.

Synthesis Protocol: Nucleophilic Trifluoromethylation

A plausible synthetic route involves the nucleophilic addition of a trifluoromethyl group to the corresponding ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one.

Materials:

  • 1,4-dioxaspiro[4.5]decan-8-one

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF) or another suitable fluoride source

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one and (trifluoromethyl)trimethylsilane in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C.

  • Slowly add a solution of TBAF in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be recorded on a 400 MHz or higher field spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) should be performed to confirm the elemental composition.

  • Technique: Electrospray ionization (ESI) is a suitable technique for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Analyze in both positive and negative ion modes to observe different adducts and fragments, which will aid in the structural confirmation.

Visualizing the Validation Workflow

The following diagrams illustrate the proposed synthesis and the general workflow for structural validation.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_workup Workup & Purification 1,4-dioxaspiro[4.5]decan-8-one 1,4-dioxaspiro[4.5]decan-8-one ReactionMixture ReactionMixture 1,4-dioxaspiro[4.5]decan-8-one->ReactionMixture Anhydrous THF TMSCF3 TMSCF3 TMSCF3->ReactionMixture TBAF in THF TBAF in THF TBAF in THF->ReactionMixture Nucleophilic Addition Quench (HCl) Quench (HCl) Extraction Extraction Quench (HCl)->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) FinalProduct This compound Purification (Chromatography)->FinalProduct Isolated Product ReactionMixture->Quench (HCl)

Caption: Proposed synthetic workflow for this compound.

G General Workflow for Structural Validation cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification SpectroscopicAnalysis SpectroscopicAnalysis Purification->SpectroscopicAnalysis Pure Compound NMR NMR SpectroscopicAnalysis->NMR MS MS SpectroscopicAnalysis->MS IR IR SpectroscopicAnalysis->IR StructureConfirmation Structure Validated NMR->StructureConfirmation MS->StructureConfirmation IR->StructureConfirmation

Caption: A generalized workflow for the structural validation of a synthesized compound.

Comparative Biological Activity of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological activities of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol derivatives. Due to the limited publicly available data on this specific class of compounds, this guide draws comparisons from structurally related molecules, including non-trifluoromethylated 1,4-dioxaspiro[4.5]decane analogs and other trifluoromethyl-containing spirocyclic compounds. The inclusion of the trifluoromethyl group is known to often enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets.

Executive Summary

The 1,4-dioxaspiro[4.5]decane scaffold is a key structural motif in various biologically active compounds, notably those targeting neurological receptors. Derivatives lacking the trifluoromethyl group have shown significant affinity for serotonin (5-HT₁A) and α₁-adrenergic receptors. The introduction of a trifluoromethyl group, a common strategy in medicinal chemistry to improve pharmacological properties, suggests that this compound derivatives could exhibit a range of biological activities. This guide explores potential anticancer, antimicrobial, and neurological activities based on data from analogous compounds.

Comparative Biological Activity Data

The following tables summarize the biological activities of compounds structurally related to this compound derivatives. This data is intended to provide a reference for potential screening targets and expected activity ranges.

Table 1: Potential Anticancer Activity (based on related Trifluoromethylated Spiro-Compounds)
Compound ClassCell LineAssayEndpointActivity (IC₅₀)Reference CompoundReference Activity (IC₅₀)
Trifluoromethylated Spiro-Epoxyindole-Pyrrolidines MCF-7 (Breast Cancer)CytotoxicityCell Viability0.189 ± 0.01 µMRoscovitine1.91 ± 0.17 µM
HepG2 (Liver Cancer)CytotoxicityCell Viability1.04 ± 0.21 µMRoscovitine2.36 ± 0.21 µM
-EGFR InhibitionEnzyme Activity96.6 nMErlotinib67.3 nM
-CDK-2 InhibitionEnzyme Activity34.98 nMRoscovitine140 nM
Table 2: Potential Antimicrobial Activity (based on related Trifluoromethylated Compounds)
Compound ClassBacterial StrainAssayEndpointActivity (MIC)Reference CompoundReference Activity (MIC)
N-(trifluoromethyl)phenyl pyrazoles S. aureus (MRSA)Broth MicrodilutionBacterial Growth0.78 µg/mLVancomycin>2 µg/mL (for some resistant strains)
E. faecium (VRE)Broth MicrodilutionBacterial Growth0.78 µg/mLVancomycin>2 µg/mL (for some resistant strains)
Trifluoromethyl Ketones B. megateriumBroth MicrodilutionBacterial GrowthPotent Activity--
C. michiganeseBroth MicrodilutionBacterial GrowthPotent Activity--
Table 3: Potential Neurological Receptor Affinity (based on non-Trifluoromethylated 1,4-Dioxaspiro[4.5]decane Derivatives)
Compound ClassReceptor TargetAssayEndpointAffinity (Kᵢ) / Potency (pD₂)Efficacy (Eₘₐₓ)
1,4-Dioxaspiro[4.5]decane Analogs 5-HT₁ARadioligand BindingReceptor AffinityKᵢ = 5.4 ± 0.4 nM-
5-HT₁AFunctional AssayAgonist PotencypD₂ = 9.5874%
σ₁Radioligand BindingReceptor AffinityHigh Affinity-
α₁-adrenergicRadioligand BindingReceptor AffinityModerate Affinity-

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the screening of this compound derivatives.

MTT Cytotoxicity Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

EGFR/CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation : Prepare a kinase buffer, a solution of the recombinant kinase (EGFR or CDK2), a substrate solution (a specific peptide), and an ATP solution.

  • Compound Preparation : Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction : In a 96-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescent ADP detection assay (e.g., ADP-Glo™) or an antibody-based method (e.g., ELISA).

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation : Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

  • Compound Dilution : In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizations

The following diagrams illustrate a general workflow for biological activity screening and a relevant signaling pathway that could be modulated by the test compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Cytotoxicity) purification->primary_screening antimicrobial_screening Antimicrobial Assays (MIC) purification->antimicrobial_screening secondary_screening Secondary Screening (e.g., Kinase Inhibition) primary_screening->secondary_screening data_analysis IC50 / MIC Determination secondary_screening->data_analysis antimicrobial_screening->data_analysis sar_studies Structure-Activity Relationship (SAR) data_analysis->sar_studies hit_identification Hit Compound Identification sar_studies->hit_identification

General workflow for the biological screening of novel chemical compounds.

egfr_cdk2_pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription CyclinD Cyclin D Transcription->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry CDK2->S_Phase

Simplified EGFR and CDK2 signaling pathway in cell proliferation.

A Comparative Guide to the Structural Analysis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 26, 2025

This guide provides a comparative analysis of the primary method for determining the three-dimensional structure of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol: single-crystal X-ray crystallography. The performance and data derived from this technique are contrasted with powerful alternative methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and computational Density Functional Theory (DFT). This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural data to inform molecular design and understand structure-activity relationships.

While a public crystal structure for this compound is not available, this guide utilizes crystallographic data from closely related trifluoromethyl-substituted spirocyclic compounds to provide a representative comparison. Such analyses are fundamental in medicinal chemistry, where the trifluoromethyl group is crucial for modulating electronic properties, metabolic stability, and binding affinity.

Part 1: X-ray Crystallographic Analysis

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides unambiguous data on bond lengths, bond angles, and stereochemistry, offering a static snapshot of the molecule's conformation as it exists within the crystal lattice.

Data Presentation: Crystallographic Parameters

The following table summarizes typical crystallographic data obtained for a representative trifluoromethyl-containing spiro compound, analogous to the target molecule.[2] This data serves as a benchmark for what can be expected from a successful crystallographic analysis of this compound.

ParameterRepresentative Value (Analog Example[2])Description
Chemical Formula C₁₄H₁₂F₃NO₄The elemental composition of the molecule in the crystal.
Formula Weight 315.25 g/mol The molar mass of the compound.
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cA specific description of the symmetry elements present in the crystal structure.
Unit Cell Dimensions a=14.932 Å, b=5.355 Å, c=17.732 Å, β=92.21°The dimensions and angles of the smallest repeating unit (unit cell) in the crystal lattice.
Volume (V) 1417 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density 1.478 g/cm³The theoretical density of the crystal calculated from the formula weight and unit cell volume.
R-factor (R₁) ~0.04 - 0.06A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF) ~1.0An indicator of the quality of the structure refinement; values close to 1.0 are ideal.
Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure via X-ray diffraction involves several critical steps.[1][3]

  • Crystal Growth: The first and often most challenging step is growing high-quality, single crystals of the compound, typically larger than 0.1 mm in all dimensions.[1] This is commonly achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting and Screening: A suitable crystal is selected, mounted on a goniometer head, and placed on the diffractometer.[4] A preliminary diffraction image is collected to assess the crystal's quality and diffraction power.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å) and rotated.[4] A detector, such as a CCD or pixel detector, records the positions and intensities of the diffracted X-ray reflections as the crystal rotates.[1] A full sphere or hemisphere of data is collected to ensure completeness.[4]

  • Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods) to generate an initial electron density map.[4] An atomic model is built into this map and then refined against the experimental data to improve the fit, minimizing the R-factor and resulting in the final, precise atomic coordinates.[1]

Part 2: Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its electronic properties.

Comparison Overview
TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing in the solid state.[1]Provides unambiguous, high-resolution structural data.[5] Considered the "gold standard" for structure determination.Requires a suitable single crystal, which can be difficult to grow.[5][6] Provides a static picture, not solution dynamics.[7]
NMR Spectroscopy Connectivity (¹H, ¹³C), solution-state conformation, molecular dynamics, and through-space proximities (NOE).[8]Analyzes molecules in a physiologically relevant solution state.[8] Non-destructive and provides data on dynamics.[5]Structure determination is indirect and relies on interpretation of multiple experiments. Less precise for atomic coordinates than X-ray.[7]
Density Functional Theory (DFT) Predicted low-energy conformations, electronic properties (HOMO/LUMO), bond energies, and reaction mechanisms.[9][10]Does not require a physical sample. Can predict structures of unstable intermediates.[11] Relatively low computational cost.The accuracy is dependent on the chosen functional and basis set. It is a theoretical model and requires experimental validation.[12]
In-Depth Comparison

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the structure of molecules in solution.[5] For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • Complementary Data: Unlike the static solid-state structure from crystallography, NMR reveals the average conformation in solution and can detect dynamic processes like ring flips or rotations.[8] Techniques like NOESY can identify protons that are close in space, helping to define the solution-state conformation, which may differ from the crystal structure due to packing forces.

  • Use Case: NMR is indispensable for confirming that the structure solved by crystallography is maintained in solution, which is critical for drug development where interactions occur in a biological, aqueous environment.

2. Density Functional Theory (DFT) Computational Modeling

DFT is a computational quantum mechanical modeling method used to predict the electronic structure of molecules.[9]

  • Predictive Power: Before a crystal is even grown, DFT calculations can be used to predict the lowest energy (most stable) conformation of the molecule.[10] This theoretical structure can then be compared to the experimental X-ray structure. Agreement between the two provides high confidence in the result.

  • Electronic Insights: DFT can also provide information that is inaccessible to crystallography, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the nature of intermolecular interactions, which are crucial for understanding reactivity and binding.[12][13]

Part 3: Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for single-crystal X-ray crystallographic analysis.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_result Final Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Mount Crystal Crystallization->Mounting Screening Screening & Unit Cell Mounting->Screening Collection Full Data Collection Screening->Collection Integration Data Integration & Scaling Collection->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Building & Refinement Solution->Refinement Validation Validation & Deposition (CIF) Refinement->Validation Final_Report Final Structural Report Validation->Final_Report

Workflow for single-crystal X-ray crystallographic analysis.

Conclusion

For the definitive structural elucidation of this compound, single-crystal X-ray crystallography is the premier technique, providing unparalleled accuracy and detail in the solid state. However, a comprehensive characterization is best achieved by integrating crystallographic data with complementary techniques. NMR spectroscopy offers essential insights into the molecule's conformation and dynamics in solution, while DFT calculations provide a theoretical framework for understanding its electronic properties and conformational preferences. The synergy of these methods provides the robust, multi-faceted structural understanding required for modern chemical research and drug discovery.

References

Comparative study of different synthetic routes to 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, a valuable intermediate in medicinal chemistry, can be achieved through a two-stage process: the formation of the key precursor, 1,4-dioxaspiro[4.5]decan-8-one, followed by a nucleophilic trifluoromethylation reaction. This guide provides a comparative analysis of different synthetic strategies for both stages, presenting experimental data and detailed protocols to aid in the selection of the most suitable route for specific research and development needs.

Stage 1: Synthesis of the Precursor 1,4-Dioxaspiro[4.5]decan-8-one

Two primary synthetic routes to 1,4-dioxaspiro[4.5]decan-8-one are highlighted, each with distinct advantages in terms of yield, reaction time, and scalability.

Route 1.A: Selective Deketalization of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

This method involves the selective removal of one of the ketal groups from a readily available starting material. The choice of acid catalyst is crucial for optimizing the yield and reaction efficiency.

Route 1.B: Synthesis from Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate

This route offers a high-yield alternative, proceeding through the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol.

Comparative Data for Precursor Synthesis
ParameterRoute 1.A (Weak Acid Resin)Route 1.A (Acetic Acid)Route 1.B
Starting Material 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneDimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Ethylene glycol
Catalyst Weak acid acrylic cationic exchange resinAcetic Acid (HAc)1-butyl-3-methylimidazolium hydrogensulfate, 1-ethylimidazole tetrafluoroborate
Solvent WaterHAc/H₂O (5:1)Not specified (ionic liquid)
Temperature 20-95 °C65 °C110-132 °C
Reaction Time 0.5-4 hours11 minutes5.5 hours
Yield 65%80% (chromatographic)97.80%
Selectivity 75%Not specifiedNot specified
Experimental Protocols for Precursor Synthesis

Protocol for Route 1.A (Weak Acid Resin): A solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (0.01–0.2 g/mL in water) is treated with a weak acid acrylic cation exchange resin (mass ratio of starting material to resin is 1:0.2–4.0). The reaction mixture is stirred at 20–95 °C for 0.5–4 hours. After the reaction, the catalyst is filtered off, and the product is extracted with toluene and crystallized from petroleum ether.[1]

Protocol for Route 1.B: A mixture of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (4 mol), ethylene glycol (0.44 mol), water (0.8 mol), 1-butyl-3-methylimidazolium hydrogensulfate (0.8 mol), and 1-ethylimidazole tetrafluoroborate (0.2 mol) is heated. Low-boiling substances are distilled off as the temperature is raised to 110 °C and held for 1.5 hours. The temperature is then increased to 132 °C and maintained for 4 hours. The crude product is obtained after workup with toluene and purified by crystallization from heptane to yield white crystals of 1,4-dioxaspiro[4.5]decan-8-one.[2]

Stage 2: Nucleophilic Trifluoromethylation of 1,4-Dioxaspiro[4.5]decan-8-one

The introduction of the trifluoromethyl group at the C8 position of the spiroketone is a critical step. Several reagents and methodologies are available for this transformation, primarily involving nucleophilic addition to the carbonyl group.

Route 2.A: Using Ruppert-Prakash Reagent (TMSCF₃)

This is a widely used and versatile method for trifluoromethylation.[3][4] The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a non-fluoride initiator like potassium carbonate.[3]

Route 2.B: Using Trifluoromethyl Iodide (CF₃I) and TDAE

A photochemical approach utilizing trifluoromethyl iodide in the presence of tetrakis(dimethylamino)ethylene (TDAE) offers an alternative to the more common silicon-based reagents.[5]

Route 2.C: Using Fluoroform (HCF₃)

Fluoroform, a readily available and inexpensive reagent, can be used for trifluoromethylation in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent such as triglyme.[6]

Comparative Data for Trifluoromethylation

Quantitative data for the direct trifluoromethylation of 1,4-dioxaspiro[4.5]decan-8-one is not extensively reported in the literature. The following table provides a general comparison based on the reactivity of these reagents with other cyclic ketones.

ParameterRoute 2.A (Ruppert-Prakash)Route 2.B (CF₃I/TDAE)Route 2.C (Fluoroform)
Trifluoromethylating Agent Trimethyl(trifluoromethyl)silane (TMSCF₃)Trifluoromethyl iodide (CF₃I)Fluoroform (HCF₃)
Activator/Co-reagent Fluoride source (e.g., TBAF) or non-fluoride initiatorTetrakis(dimethylamino)ethylene (TDAE)Potassium hexamethyldisilazide (KHMDS)
Solvent Anhydrous DMF or THFNot specifiedTriglyme
Temperature Typically 0 °C to room temperature-20 °C (photochemical)-40 °C
Reaction Time Generally 2-4 hoursNot specifiedNot specified
Yield (on analogous ketones) Generally good to excellentUp to 95%Up to 92%
Experimental Protocols for Trifluoromethylation

General Protocol for Route 2.A (Ruppert-Prakash Reagent): To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) in anhydrous DMF or THF, a catalytic amount of an initiator (e.g., K₂CO₃, 0.1 equiv) is added. The mixture is cooled to 0 °C. The Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with 1 M HCl, and the product is extracted with an organic solvent.[3]

General Protocol for Route 2.B (CF₃I/TDAE): A solution of 1,4-dioxaspiro[4.5]decan-8-one, trifluoromethyl iodide, and tetrakis(dimethylamino)ethylene (TDAE) is irradiated with a suitable light source at -20 °C.[5] The progress of the reaction is monitored by appropriate analytical techniques.

General Protocol for Route 2.C (Fluoroform): To a solution of 1,4-dioxaspiro[4.5]decan-8-one in triglyme at -40 °C, a solution of KHMDS is added, followed by the introduction of fluoroform gas.[6] The reaction is stirred until completion and then worked up to isolate the product.

Visualization of Synthetic Workflows

Synthesis_of_Precursor cluster_route1a Route 1.A: Selective Deketalization cluster_route1b Route 1.B: From Dicarboxylate start1a 1,4,9,12-Tetraoxadispiro [4.2.4.2]tetradecane step1a Acid-catalyzed hydrolysis start1a->step1a Weak acid resin or HAc end1a 1,4-Dioxaspiro[4.5]decan-8-one step1a->end1a start1b_1 Dimethyl 1,4-cyclohexanedione- 2,5-dicarboxylate step1b Ketalization & Decarboxylation start1b_1->step1b Ionic Liquid Catalyst start1b_2 Ethylene glycol start1b_2->step1b Ionic Liquid Catalyst end1b 1,4-Dioxaspiro[4.5]decan-8-one step1b->end1b Trifluoromethylation cluster_route2a Route 2.A: Ruppert-Prakash Reagent cluster_route2b Route 2.B: Trifluoromethyl Iodide cluster_route2c Route 2.C: Fluoroform start 1,4-Dioxaspiro[4.5]decan-8-one step2a Nucleophilic Addition start->step2a TMSCF₃, Initiator step2b Photochemical Addition start->step2b CF₃I, TDAE, hν step2c Base-mediated Addition start->step2c HCF₃, KHMDS end_product 8-(Trifluoromethyl)-1,4-dioxaspiro [4.5]decan-8-ol step2a->end_product step2b->end_product step2c->end_product

References

A Predictive Conformational Analysis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol: A DFT-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative conformational analysis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, a molecule of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1][2] In the absence of direct experimental or computational studies on this specific molecule, this document leverages established principles of stereoelectronic effects and Density Functional Theory (DFT) to predict its conformational landscape. We compare its likely conformational preferences to those of simpler, well-understood cyclohexane and spiroketal analogs.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is critical to its biological activity. For cyclic systems like this compound, understanding the preferred spatial arrangement of atoms (conformation) is paramount. The central cyclohexane ring is known to adopt a stable chair conformation to minimize angular and torsional strain.[3] However, the substituents on this ring dictate the equilibrium between different chair forms.

The 1,4-dioxaspiro[4.5]decane moiety introduces a spiroketal linkage, which is subject to the anomeric effect—a stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon.[4][5] This effect, arising from the interaction between a lone pair of electrons on one oxygen atom and the antibonding orbital of the adjacent C-O bond, can significantly influence the geometry of the spirocyclic system.

Predicted Conformational Isomers of this compound

The primary conformational equilibrium for this molecule involves the ring-flipping of the cyclohexane chair, which interconverts the axial and equatorial positions of the trifluoromethyl (-CF3) and hydroxyl (-OH) groups at the C8 position. This results in two primary chair conformers, Conformer A and Conformer B .

A critical aspect of the conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygens of the dioxolane ring, which could further stabilize certain conformations.[5][6]

Comparative Analysis of Conformational Energies

To quantify the likely stability of these conformers, we can draw comparisons with the known conformational preferences of substituted cyclohexanes, often expressed as "A-values" (Gibbs free energy difference between the axial and equatorial conformers).

SubstituentA-value (kcal/mol)Rationale for Conformational Preference
-OH 0.9 - 1.0The hydroxyl group has a moderate preference for the equatorial position to minimize 1,3-diaxial interactions with axial hydrogens on the cyclohexane ring.[3]
-CF3 2.1 - 2.5The trifluoromethyl group is significantly bulkier than a hydroxyl group and exhibits a strong preference for the equatorial position due to its large steric demand.[1]

Based on these established A-values, a simple additive model would predict a strong preference for the conformer where the bulky trifluoromethyl group occupies the equatorial position.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer-CF3 Position-OH PositionPredicted Relative Energy (kcal/mol)Predicted Population (at 298 K)Key Stabilizing/Destabilizing Factors
Conformer A EquatorialAxial0.0 (Reference)>99%- Minimized steric strain from the bulky -CF3 group. - Potential for stabilizing intramolecular hydrogen bonding between the axial -OH and dioxolane oxygens.
Conformer B AxialEquatorial~1.1 - 1.6<1%- Severe 1,3-diaxial steric repulsion from the axial -CF3 group. - Anomeric effects at the spirocenter may offer minor stabilization but are unlikely to overcome the steric hindrance.

Disclaimer: These are predicted values based on analogous systems. Actual energy differences would require specific DFT calculations for this molecule.

Experimental Protocols for Conformational Analysis

While no experimental data is available for the title compound, the following protocols are standard for such analyses.

Density Functional Theory (DFT) Calculations

A robust computational approach to determine the conformational preferences of this compound would involve the following steps:

  • Initial Conformer Generation: A thorough conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • Geometry Optimization: Optimization of the identified conformers using a suitable DFT functional and basis set, such as B3LYP/6-31G(d), to find the minimum energy geometries.[7]

  • Frequency Calculations: Vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

  • Single-Point Energy Refinement: Higher-level single-point energy calculations (e.g., using a larger basis set like def2-TZVP and including dispersion corrections like D3) on the optimized geometries to obtain more accurate relative energies.[8][9]

  • Solvation Effects: Inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent environment on the conformational equilibrium.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for conformational analysis.[10][11] In a variable temperature NMR experiment, the coalescence of signals can provide information about the energy barrier to ring-flipping. The measurement of coupling constants (e.g., 3JHH) can also provide insights into the dihedral angles and thus the preferred conformation.

  • X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state conformation.[6] This can then be used as a benchmark for the computational results.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the DFT-based conformational analysis of a flexible molecule like this compound.

cluster_0 Computational Analysis Workflow A Initial Structure Generation (e.g., Molecular Mechanics) B DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minima & Obtain Thermo Data) B->C D Single-Point Energy Refinement (e.g., ωB97X-D/def2-TZVP + PCM) C->D E Boltzmann Averaging (Determine Conformational Population) D->E F Analysis of Results (Relative Energies, Geometric Parameters) E->F

Figure 1. A typical DFT workflow for conformational analysis.

Relevance in a Drug Development Context

The conformational preference of a molecule is a key determinant of its interaction with a biological target. Understanding the stable conformations of this compound is a critical first step in a rational drug design process.

cluster_1 Drug Development Logic Flow Mol Target Molecule: 8-(CF3)-1,4-dioxaspiro[4.5]decan-8-ol Conf Conformational Analysis (DFT & Experimental) Mol->Conf Pharm Pharmacophore Modeling Conf->Pharm Dock Molecular Docking (Binding Site Interaction) Pharm->Dock SAR Structure-Activity Relationship (SAR) Studies Dock->SAR Lead Lead Optimization SAR->Lead

Figure 2. Conceptual workflow for drug development.

Conclusion

While direct experimental data for this compound is currently unavailable, a predictive analysis based on well-established principles of conformational analysis provides valuable insights. The strong steric demand of the trifluoromethyl group is the dominant factor, leading to a high predicted preference for the conformer where this group is in the equatorial position. The axial hydroxyl group in this preferred conformer may also participate in stabilizing intramolecular hydrogen bonds. This predictive guide serves as a foundational resource for researchers and professionals in drug development, offering a data-driven hypothesis for the conformational behavior of this and structurally related molecules, and outlines a clear path for future experimental and computational validation.

References

A Comparative Guide to the Enantioselective Separation of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, ensuring the isolation of the desired enantiomer with specific therapeutic effects while minimizing potential off-target or adverse effects from its counterpart. This guide provides a comparative overview of potential methodologies for the enantioselective separation of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, a molecule of interest in medicinal chemistry due to its trifluoromethyl and spirocyclic moieties.

Due to the limited availability of direct experimental data for this specific compound, this guide presents a comparison of two powerful and widely used chiral separation techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), based on established methods for structurally analogous compounds, particularly trifluoromethyl-substituted tertiary alcohols.[1] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the resolution of such compounds and are therefore the focus of this comparison.[1]

Data Presentation: Performance Comparison of Chiral Separation Techniques

The following table summarizes the expected performance of HPLC and SFC for the enantioselective separation of a representative trifluoromethyl-substituted alcohol, 1-phenyl-2,2,2-trifluoroethanol, on a popular polysaccharide-based chiral stationary phase. These data provide a benchmark for the potential separation of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase Chiralpak® AD-H (Amylose derivative)Chiralpak® AD-H (Amylose derivative)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)CO₂/Methanol (85:15, v/v)
Retention Factor (k₁) 2.54Typically < 2
Separation Factor (α) 1.25Often higher than HPLC
Resolution (Rₛ) 2.80Generally > 2.0
Analysis Time 10 - 30 minutes2 - 10 minutes
Solvent Consumption High (Organic Solvents)Low (Primarily CO₂)
Environmental Impact HigherLower ("Greener" Technology)

Note: Data for HPLC is based on the separation of 1-phenyl-2,2,2-trifluoroethanol.[1] SFC data are typical expected values, as specific data for this analogous compound under these exact SFC conditions were not available in the searched literature. A resolution of ≥ 1.5 indicates baseline separation.[1]

Experimental Protocols

Below are detailed, generalized protocols for developing an enantioselective separation method for this compound using both HPLC and SFC.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To resolve the enantiomers of this compound using a polysaccharide-based chiral stationary phase in normal phase mode.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • Chiral Stationary Phase: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

Procedure:

  • Sample Preparation:

    • Dissolve the racemic standard in the mobile phase or a compatible solvent (e.g., a small amount of IPA) to a concentration of approximately 1 mg/mL.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).[1] The ratio can be adjusted to optimize retention and resolution.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.

    • Detection Wavelength: As the analyte lacks a strong chromophore, detection might be challenging with a standard UV detector. A low wavelength (e.g., 210 nm) should be screened. If UV detection is not feasible, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) would be suitable alternatives.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the retention factor (k), separation factor (α), and resolution (Rₛ) for the enantiomeric peaks.[1]

    • A resolution of ≥ 1.5 is desired for baseline separation.[1]

Supercritical Fluid Chromatography (SFC) Method

Objective: To achieve a rapid and efficient enantioselective separation of this compound using a polysaccharide-based CSP.

Instrumentation:

  • SFC system with a CO₂ pump and a modifier pump

  • Autosampler

  • Column oven

  • Back pressure regulator

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • Chiral Stationary Phase: Chiralpak® AD-H column (150 x 4.6 mm, 3 µm) or equivalent amylose-based CSP.

  • Racemic this compound standard

  • SFC-grade Carbon Dioxide (CO₂)

  • SFC-grade Methanol (MeOH)

Procedure:

  • Sample Preparation:

    • Dissolve the racemic standard in methanol or another suitable alcohol to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 15% Methanol in CO₂. The modifier percentage can be optimized to fine-tune the separation.

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Detection Wavelength: As with HPLC, a low UV wavelength should be screened, or an alternative detector like CAD or MS should be employed.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Calculate the chromatographic parameters (k, α, and Rₛ) for the separated enantiomers. Due to the higher efficiency of SFC, baseline separation is often achieved with shorter analysis times compared to HPLC.[2]

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols for both HPLC and SFC enantioselective separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Racemic Compound (1 mg/mL in Mobile Phase) start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject separate Chromatographic Separation (Chiralpak AD-H, n-Hexane/IPA) inject->separate detect Detection (UV @ 210 nm or CAD/MS) separate->detect analyze Calculate k, α, Rₛ detect->analyze evaluate Evaluate Separation (Rₛ ≥ 1.5?) analyze->evaluate end End evaluate->end

Caption: HPLC Experimental Workflow for Enantioselective Separation.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis start_sfc Start dissolve_sfc Dissolve Racemic Compound (1 mg/mL in Methanol) start_sfc->dissolve_sfc filter_sfc Filter Sample (0.45 µm) dissolve_sfc->filter_sfc inject_sfc Inject Sample (5 µL) filter_sfc->inject_sfc separate_sfc Chromatographic Separation (Chiralpak AD-H, CO₂/MeOH) inject_sfc->separate_sfc detect_sfc Detection (UV or CAD/MS) separate_sfc->detect_sfc analyze_sfc Calculate k, α, Rₛ detect_sfc->analyze_sfc evaluate_sfc Evaluate Separation & Efficiency analyze_sfc->evaluate_sfc end_sfc End evaluate_sfc->end_sfc

Caption: SFC Experimental Workflow for Enantioselective Separation.

References

Quantitative Analysis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol in a Reaction Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol in a reaction mixture is crucial for reaction monitoring, yield determination, and purity assessment. This guide provides an objective comparison of suitable analytical methodologies, supported by experimental data and detailed protocols.

The unique structure of this compound, which contains a trifluoromethyl group and a spiroketal moiety but lacks a strong UV chromophore, necessitates the use of specialized analytical techniques. This guide will compare three primary methods: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and High-Performance Liquid Chromatography (HPLC) with universal detection, alongside Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology Comparison

The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. The following table summarizes the key performance parameters for each method.

Parameter ¹⁹F NMR Spectroscopy GC-MS with Derivatization HPLC with Universal Detection (CAD/ELSD) LC-MS
Principle Non-destructive measurement of fluorine nuclei in a magnetic field.Separation of volatile derivatives based on their boiling points and mass-to-charge ratio.Separation based on polarity, followed by detection of non-volatile analytes.Separation based on polarity, with detection by mass spectrometry.
Selectivity Excellent for fluorinated compounds.High, especially with mass spectrometric detection.Moderate to high, depending on chromatographic resolution.Excellent, with high specificity from MS detection.
Sensitivity Moderate (mg/mL to high µg/mL range).High (low µg/mL to ng/mL range).Good (µg/mL range), with CAD generally being more sensitive than ELSD.[1][2]Excellent (ng/mL to pg/mL range).
Quantitative Accuracy High, with the use of an internal standard.High, with proper calibration and internal standards.Good, but can be affected by mobile phase composition. CAD offers a wider linear range than ELSD.[1][3]High, especially with the use of an isotopically labeled internal standard.[4][5]
Sample Preparation Minimal (dilution with a deuterated solvent and addition of an internal standard).More involved (requires a derivatization step to increase volatility).Simple (dilution and filtration).Simple (dilution and filtration).
Analysis Time Rapid (minutes per sample).[6]Moderate (tens of minutes per sample).Moderate (tens of minutes per sample).Moderate (tens of minutes per sample).
Strengths - Non-destructive- High specificity for fluorine- Simple sample preparation- High sensitivity and selectivity- Well-established technique- Universal detection for non-chromophoric compounds- Compatible with gradient elution- High sensitivity and selectivity- Provides molecular weight information
Limitations - Lower sensitivity compared to chromatographic methods- Requires access to an NMR spectrometer- Derivatization adds a step and potential for error- Not suitable for thermally labile compounds- Requires volatile mobile phases- Detector response can be non-linear (especially ELSD)- Ion suppression effects from the matrix can affect quantification- Higher instrument cost

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.

Quantitative ¹⁹F NMR Spectroscopy

This method offers a direct and non-destructive way to quantify the target analyte.

Workflow:

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing A Aliquota of Reaction Mixture B Add Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (e.g., Trifluoroacetic Acid) B->C D Mix Thoroughly C->D E Transfer to NMR Tube D->E F Acquire ¹⁹F NMR Spectrum (with proton decoupling) E->F G Phase and Baseline Correction F->G H Integrate Analyte and Internal Standard Signals G->H I Calculate Concentration H->I

Caption: Workflow for quantitative ¹⁹F NMR analysis.

Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Trifluoroacetic acid (TFA)[7] or Hexafluorobenzene)[8][9]

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture into a vial.

    • Add a precise volume of deuterated solvent containing a known concentration of the internal standard. Trifluoroacetic acid is a suitable choice as its singlet signal is typically well-separated from other fluorinated species.[7]

    • Vortex the sample to ensure homogeneity.

  • NMR Acquisition:

    • Transfer the prepared sample to an NMR tube.

    • Acquire the ¹⁹F NMR spectrum with proton decoupling to simplify the spectrum to singlets.[7]

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the analyte and internal standard to allow for complete relaxation of the nuclei between pulses, which is crucial for accurate quantification.[7]

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signal corresponding to the -CF₃ group of this compound and the signal of the internal standard.

    • Calculate the concentration of the analyte using the following equation:

    Concentration_analyte = (Integral_analyte / N_F_analyte) * (N_F_IS / Integral_IS) * (Moles_IS / Volume_sample)

    Where N_F is the number of fluorine atoms for the analyte and the internal standard (IS).

GC-MS with PFBHA Derivatization

Direct GC-MS analysis of the target compound is challenging due to its polarity. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the ketone group into a more volatile and thermally stable oxime derivative, enabling sensitive detection.

Workflow:

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_proc Data Analysis A Aliquota of Reaction Mixture B Add PFBHA Solution A->B C Incubate (e.g., 60°C for 30 min) B->C D Extract with Organic Solvent (e.g., Hexane) C->D E Inject into GC-MS D->E F Separation and Detection E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

Caption: Workflow for GC-MS analysis with PFBHA derivatization.

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution

  • Organic solvent for extraction (e.g., hexane or dichloromethane)[10]

  • Internal standard (e.g., an isotopically labeled analog or a structurally similar compound)

Procedure:

  • Derivatization:

    • To a known amount of the reaction mixture, add an aqueous solution of PFBHA.[11]

    • Add a known amount of a suitable internal standard.

    • Heat the mixture (e.g., at 60°C for 30-60 minutes) to facilitate the derivatization reaction.[12][13]

    • After cooling, extract the derivatized analyte into an organic solvent like hexane.[10]

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • GC Conditions (suggested starting point):

      • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Oven Program: Start at 50°C, ramp to 280°C at 10-15°C/min, and hold for 5 minutes.[12]

      • Injector: Splitless mode at 250°C.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and internal standard.

  • Quantification:

    • Prepare a calibration curve by derivatizing and analyzing a series of standards of known concentrations.

    • Determine the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

HPLC with Charged Aerosol Detection (CAD)

For non-chromophoric compounds like the target analyte, universal detectors are necessary for HPLC. The Charged Aerosol Detector (CAD) is a sensitive option that provides a more uniform response compared to other universal detectors like the Evaporative Light Scattering Detector (ELSD).[1][3][14]

Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC-CAD Analysis cluster_proc Data Analysis A Aliquota of Reaction Mixture B Dilute with Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F Charged Aerosol Detection E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

Caption: Workflow for HPLC-CAD analysis.

Materials:

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volatile mobile phase additives (e.g., formic acid, trifluoroacetic acid)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dilute a known amount of the reaction mixture with the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC-CAD Analysis:

    • HPLC Conditions (suggested starting point):

      • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column for more polar compounds.[15]

      • Mobile Phase: A gradient of water and acetonitrile or methanol with a volatile additive like 0.1% formic acid. The mobile phase must be volatile for CAD.[16]

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30-40°C.

    • CAD Settings:

      • Evaporation Temperature: Optimize based on the mobile phase composition (e.g., 35-50°C).[17]

      • Gas: Nitrogen.

  • Quantification:

    • Prepare a calibration curve using standards of the purified analyte.

    • Quantify the analyte in the reaction mixture by comparing its peak area to the calibration curve. Due to the non-linear response of some universal detectors, a multi-point calibration is essential.

Conclusion

The selection of the most appropriate analytical method for the quantitative analysis of this compound depends on the specific requirements of the analysis.

  • ¹⁹F NMR is an excellent choice for rapid, direct, and non-destructive analysis with minimal sample preparation, making it ideal for high-concentration samples and reaction monitoring.

  • GC-MS with derivatization offers the highest sensitivity and is well-suited for trace-level quantification, provided that the derivatization process is optimized and validated.

  • HPLC with universal detection (CAD) provides a robust method for routine analysis without the need for derivatization and is particularly useful when analyzing complex mixtures containing non-volatile impurities.

  • LC-MS stands out for its superior sensitivity and selectivity, making it the method of choice for challenging matrices or when very low detection limits are required.

For reliable and accurate results, it is recommended to validate the chosen method according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and robustness.[18][19][20][21]

References

Safety Operating Guide

Proper Disposal of 8-(Trluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is critical for ensuring laboratory safety and environmental compliance. As a trifluoromethyl-containing compound, it is classified as a halogenated organic compound and must be treated as hazardous waste.[1][2] Adherence to the following procedural steps is essential for the safe management and disposal of this chemical.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS may not be readily available, related trifluoromethyl compounds exhibit significant health hazards.[3] Always assume a conservative hazard profile and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety goggles and a face shield.[3]
Body Protection Laboratory coat; an apron or coveralls may be necessary for larger quantities.[3]
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating aerosols or if working outside of a fume hood.[3]

II. Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety.[3] Due to its halogenated nature, this compound waste must be kept separate from non-halogenated solvent waste to avoid increased disposal costs and potential chemical incompatibilities.[4][5]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[2][6] Polyethylene containers are often recommended as halogenated solvents can produce acids that corrode metal.[7]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full list of its chemical constituents with their approximate percentages.[4][5] Do not use abbreviations or chemical formulas.[6]

  • Waste Transfer: Conduct all transfers of waste into the collection container within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[2][4] Store the container in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][8]

III. Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations.[3]

  • Waste Manifest: Maintain a detailed log of the waste added to the container, including the chemical name and quantity.

  • Arrange for Pickup: Once the container is three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][4]

  • Emergency Procedures: In the event of a spill, immediately evacuate the area and alert laboratory personnel.[1] For small spills within a fume hood, use an inert absorbent material like vermiculite or sand, and collect the contaminated material into the hazardous waste container.[1] For larger spills, contact your institution's emergency response team.[1]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste in solid or liquid form? A->B C Collect in designated 'Solid Halogenated Organic Waste' container B->C Solid D Collect in designated 'Liquid Halogenated Organic Waste' container B->D Liquid E Ensure container is properly labeled: 'Hazardous Waste' List all chemical constituents and percentages C->E D->E F Store container in a designated, well-ventilated Satellite Accumulation Area E->F G Is the container 3/4 full? F->G H Continue to add waste, keeping container sealed when not in use G->H No I Arrange for waste pickup by EHS or a licensed disposal contractor G->I Yes H->G J End: Waste properly disposed I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling structurally similar chemical compounds to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety when handling this compound. The recommended PPE is summarized in the table below.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1-1989 standards. A face shield should be worn over safety glasses, particularly when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide broad short-term protection. For prolonged contact or handling of larger quantities, consult the glove manufacturer's chemical resistance guide for the most suitable material. Double gloving may be appropriate for handling highly hazardous compounds.
Body Protection Laboratory CoatA flame-resistant lab coat worn over personal clothing is recommended. The coat should be fully buttoned to maximize skin coverage.
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors. If work outside a fume hood is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
Foot Protection Closed-Toe ShoesShoes must cover the entire foot and be made of a non-porous material.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

  • Engineering Controls : Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) Inspection : Before starting any procedure, inspect all PPE for signs of damage or degradation. Ensure gloves are free of pinholes and that safety goggles provide a complete seal.

  • Chemical Handling :

    • Avoid direct contact with skin and eyes.

    • Do not breathe vapors or mists.

    • Prevent the formation of aerosols.

    • Use the smallest quantity of the chemical necessary for the experiment.

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste containing this chemical in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Puncture or otherwise render the empty container unusable before disposal to prevent reuse.

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Experimental Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure & Disposal A Review Safety Data Sheet (SDS) B Inspect and Don Personal Protective Equipment (PPE) A->B C Prepare and Verify Chemical Fume Hood B->C D Weigh/Measure 8-(Trifluoromethyl)-1,4- dioxaspiro[4.5]decan-8-ol C->D E Perform Experimental Procedure D->E F Decontaminate Work Area and Equipment E->F G Segregate and Label Hazardous Waste F->G I Remove and Dispose of Contaminated PPE F->I H Dispose of Waste via Institutional Protocol G->H J Wash Hands Thoroughly H->J I->J

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.